Product packaging for 3-Fluoro-2-iodopyridine(Cat. No.:CAS No. 146141-04-0)

3-Fluoro-2-iodopyridine

Número de catálogo: B136646
Número CAS: 146141-04-0
Peso molecular: 222.99 g/mol
Clave InChI: ZDGZTSMMMPDJLS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

3-Fluoro-2-iodopyridine is a useful research compound. Its molecular formula is C5H3FIN and its molecular weight is 222.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3FIN B136646 3-Fluoro-2-iodopyridine CAS No. 146141-04-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-fluoro-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FIN/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGZTSMMMPDJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364053
Record name 3-fluoro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146141-04-0
Record name 3-fluoro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-2-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 3-Fluoro-2-iodopyridine from 3-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the is presented for researchers, scientists, and drug development professionals. This document outlines the primary synthetic routes, provides detailed experimental protocols, and includes quantitative data to support the efficient preparation of this valuable compound.

Introduction

3-Fluoro-2-iodopyridine is a key building block in medicinal chemistry and organic synthesis. The presence of both a fluorine and an iodine atom on the pyridine ring offers multiple reaction sites for further functionalization, making it a versatile intermediate in the development of novel pharmaceuticals and other complex molecules. This guide details a common and effective multi-step synthesis starting from the readily available precursor, 3-aminopyridine.

Synthetic Pathway Overview

The most practical approach for the is a two-step process. The first step involves the conversion of 3-aminopyridine to 3-fluoropyridine via the Balz-Schiemann reaction. The subsequent step is the regioselective iodination of 3-fluoropyridine to yield the final product.

G cluster_0 Step 1: Balz-Schiemann Reaction cluster_1 Step 2: Directed Ortho-Metalation and Iodination A 3-Aminopyridine B 3-Pyridyldiazonium tetrafluoroborate A->B  NaNO₂, HBF₄  (0-5 °C) C 3-Fluoropyridine B->C  Heat (Thermal  Decomposition) D 3-Fluoropyridine E Intermediate Lithiated Species D->E  LDA, THF  (-78 °C) F This compound E->F  I₂

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 3-Fluoropyridine via Balz-Schiemann Reaction

The Balz-Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic ring.[1][2] It proceeds through the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[3][4]

Experimental Protocol

Materials:

  • 3-Aminopyridine

  • Tetrafluoroboric acid (HBF₄, 48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Calcium hydride (CaH₂)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Formation of the Diazonium Salt:

    • In a suitable reaction vessel, dissolve 3-aminopyridine in a 42% aqueous solution of HBF₄. The mixture may require gentle heating to achieve complete dissolution.

    • Cool the solution to between 0 and 5 °C in an ice-water bath, which should result in the precipitation of fine crystals of 3-pyridylammonium tetrafluoroborate.

    • Prepare a solution of sodium nitrite in deionized water.

    • Slowly add the sodium nitrite solution dropwise to the stirred suspension of the aminopyridine salt, ensuring the temperature is maintained between 0 and 5 °C. The evolution of nitrogen gas may be observed.

    • After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • Thermal Decomposition and Isolation:

    • Allow the reaction mixture to warm to room temperature.

    • The diazonium salt is then decomposed by heating. The temperature required for decomposition can vary, and the reaction should be monitored for the evolution of nitrogen gas.

    • After gas evolution ceases, cool the mixture and neutralize it by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer multiple times with dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • For further drying, the filtered solution can be treated with well-crushed calcium hydride overnight.

    • Remove the solvent by distillation to obtain crude 3-fluoropyridine.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography to yield pure 3-fluoropyridine.

Quantitative Data
Reagent/ProductMolar Mass ( g/mol )Starting Quantity (mmol)Yield (%)
3-Aminopyridine94.11100-
3-Fluoropyridine97.09-50-60%

Note: Yields can vary based on reaction scale and specific conditions.

Step 2: Synthesis of this compound

The second step involves the regioselective iodination of 3-fluoropyridine at the 2-position. This is typically achieved through a directed ortho-metalation (DoM) strategy, where the fluorine atom directs the deprotonation to the adjacent position, followed by quenching with an iodine source.

Experimental Protocol

Materials:

  • 3-Fluoropyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Lithiation:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) by dissolving diisopropylamine in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium to the stirred solution and allow it to react for 30 minutes at -78 °C.

    • Add a solution of 3-fluoropyridine in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at this temperature for 1-2 hours to ensure complete lithiation.

  • Iodination and Work-up:

    • Prepare a solution of iodine in anhydrous THF.

    • Slowly add the iodine solution to the reaction mixture at -78 °C.

    • Allow the reaction to stir for an additional hour at -78 °C, then warm to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data
Reagent/ProductMolar Mass ( g/mol )Starting Quantity (mmol)Yield (%)
3-Fluoropyridine97.0950-
This compound222.99-70-80%

Note: Yields are dependent on the efficiency of the lithiation and quenching steps.

Experimental Workflow Visualization

G cluster_step1 Step 1: 3-Fluoropyridine Synthesis cluster_step2 Step 2: this compound Synthesis prep_diazonium Preparation of Diazonium Salt (0-5 °C) decomp Thermal Decomposition & Neutralization prep_diazonium->decomp extract1 DCM Extraction decomp->extract1 dry1 Drying & Solvent Removal extract1->dry1 purify1 Purification (Vacuum Distillation) dry1->purify1 product1 Pure 3-Fluoropyridine purify1->product1 lithiation Lithiation with LDA in THF (-78 °C) product1->lithiation Start of Step 2 iodination Quenching with I₂ (-78 °C to RT) lithiation->iodination workup Aqueous Work-up (Na₂S₂O₃) iodination->workup extract2 EtOAc Extraction workup->extract2 dry2 Drying & Solvent Removal extract2->dry2 purify2 Purification (Column Chromatography) dry2->purify2 product2 Pure this compound purify2->product2

Caption: Experimental workflow for the two-step synthesis.

Safety Considerations

  • Diazonium Salts: Diazonium salts can be explosive when isolated and dry. It is recommended to use them in solution directly for the next step whenever possible. The thermal decomposition can be highly exothermic and should be controlled carefully.[5]

  • n-Butyllithium: n-BuLi is a pyrophoric reagent and must be handled under an inert atmosphere with appropriate personal protective equipment.

  • Anhydrous Solvents: The lithiation step requires strictly anhydrous conditions to be successful. Solvents should be freshly distilled or obtained from a solvent purification system.

  • Iodine: Iodine is corrosive and toxic. Handle in a well-ventilated fume hood.

Conclusion

The is a robust two-step process that provides good overall yields. The initial Balz-Schiemann reaction to form 3-fluoropyridine, followed by a directed ortho-metalation and iodination, offers a reliable route to this versatile building block. The detailed protocols and quantitative data provided in this guide should enable researchers to successfully synthesize this compound for applications in drug discovery and materials science.

References

An In-depth Technical Guide to 3-Fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-2-iodopyridine (CAS No. 146141-04-0), a key halogenated pyridine derivative. Due to its unique electronic properties, this compound serves as a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel pharmaceutical agents. This document details its chemical and physical properties, provides illustrative synthetic and reaction protocols, and outlines its significance in contemporary research.

Core Properties of this compound

This compound is a solid, typically appearing as an off-white to light yellow crystalline substance.[1] Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 146141-04-0[2][3]
Molecular Formula C₅H₃FIN[2][3]
Molecular Weight 222.99 g/mol [3]
InChI 1S/C5H3FIN/c6-4-2-1-3-8-5(4)7/h1-3H[3]
SMILES Fc1cccnc1I[3]

Table 2: Physicochemical Properties

PropertyValue
Appearance Off-white to light yellow solid[1]
Density 2.046 g/cm³ (Predicted)[1]
Boiling Point 203.1 °C at 760 mmHg[4]
Flash Point 76.6 °C[4]
pKa -0.58 (Predicted)[1]
Storage 2–8 °C under inert gas (Nitrogen or Argon)[1]

Synthesis and Reactivity

This compound is a versatile intermediate in organic synthesis. Its reactivity is dominated by the two halogen substituents, with the iodine atom being particularly susceptible to participation in cross-coupling reactions.

Synthetic Pathway

A common synthetic route to produce substituted iodopyridines is through a Sandmeyer-type reaction, starting from the corresponding aminopyridine. For this compound, a plausible precursor is 2-Amino-3-fluoropyridine. The synthesis involves two main stages: diazotization of the amino group, followed by iodination.

G cluster_synthesis Proposed Synthesis of this compound A 2-Amino-3-fluoropyridine B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, H₂SO₄, 0-5 °C) C This compound B->C Iodination (KI)

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound (Illustrative)

The following protocol is an illustrative procedure adapted from established Sandmeyer reactions for similar compounds.

1. Preparation of the Diazonium Salt Solution:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, cautiously add 25 mL of concentrated sulfuric acid to 50 mL of deionized water while cooling in an ice-salt bath.

  • To this cooled acidic solution, add the starting material, 2-Amino-3-fluoropyridine (5.6 g, 50 mmol), portion-wise, ensuring the temperature remains below 10 °C.

  • Cool the resulting solution to 0-5 °C in the ice-salt bath.

  • Prepare a solution of sodium nitrite (3.80 g, 55 mmol) in 10 mL of deionized water.

  • Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature between 0-5 °C. The addition should take approximately 30-45 minutes.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

2. Iodination Reaction:

  • Prepare a solution of potassium iodide (12.45 g, 75 mmol) in 25 mL of deionized water.

  • Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Key Applications in Research and Development

This compound is a valuable building block for introducing the 3-fluoropyridin-2-yl moiety into molecules, a common scaffold in pharmacologically active compounds. Its primary utility is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reaction

In a typical Suzuki-Miyaura reaction, the iodine atom of this compound is displaced and a new carbon-carbon bond is formed with an organoboron compound, such as a boronic acid or a boronic ester. This reaction is fundamental in constructing biaryl and heteroaryl structures.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Reactants This compound + Arylboronic Acid Reaction Reaction Mixture (Solvent, Heat) Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product Coupled Product + Byproducts Purification Column Chromatography Workup->Purification Final_Product Purified Biaryl Product Purification->Final_Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

The following is a general protocol for a microwave-assisted Suzuki-Miyaura coupling reaction involving a substituted iodopyridine.[5]

1. Reaction Setup:

  • In a 10 mL microwave vial containing a stir bar, combine this compound (0.5 mmol), the desired arylboronic acid (0.6 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (1.0 mmol).[5]

  • Add a suitable solvent system, for example, a 4:1 mixture of 1,4-dioxane and water, to achieve a reaction concentration of approximately 0.1 - 0.5 M.[5]

  • Seal the vial with a cap.

2. Microwave Irradiation:

  • Place the sealed vial into the microwave reactor.

  • Irradiate the reaction mixture at a set temperature, typically between 100-150 °C, for a duration of 5-30 minutes.[5] Reaction progress can be monitored by TLC or LC-MS.

3. Work-up and Purification:

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Spectral Data

Detailed, publicly available spectral data such as ¹H and ¹³C NMR for this compound is not readily found in common databases. Commercial suppliers may not perform detailed analytical characterization for this specific research chemical.[3] Researchers are advised to acquire their own analytical data upon receipt of the compound to confirm its identity and purity.

Safety and Handling

This compound should be handled with care in a well-ventilated area or a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as an acute oral toxicant (Category 4). For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Data for 3-Fluoro-2-iodopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-iodopyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development due to its potential as a versatile building block in the synthesis of novel pharmaceutical compounds. The presence of both fluorine and iodine atoms on the pyridine ring imparts unique electronic properties and offers multiple reactive sites for further chemical transformations. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound, ensuring the integrity and reproducibility of synthetic protocols and biological assays.

This technical guide provides a summary of the expected nuclear magnetic resonance (NMR) spectroscopic characteristics of this compound. Despite a comprehensive search of scientific literature and spectroscopic databases, a complete set of experimentally-derived and published ¹H, ¹³C, and ¹⁹F NMR data for this compound could not be located. Therefore, this document presents predicted spectral features based on the analysis of structurally related compounds, alongside a detailed, generalized experimental protocol for the acquisition of such data.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds such as 3-fluoropyridine, 2-iodopyridine, and other substituted halopyridines. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.1 - 7.3dddJ(H4-H5) ≈ 7-8, J(H4-F3) ≈ 8-10, J(H4-H6) ≈ 1-2
H-57.9 - 8.1dddJ(H5-H4) ≈ 7-8, J(H5-H6) ≈ 4-5, J(H5-F3) ≈ 1-2
H-68.2 - 8.4dddJ(H6-H5) ≈ 4-5, J(H6-F3) ≈ 4-5, J(H6-H4) ≈ 1-2

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C-295 - 105d²J(C2-F) ≈ 30-40
C-3158 - 162d¹J(C3-F) ≈ 240-260
C-4122 - 126d³J(C4-F) ≈ 5-10
C-5140 - 144d⁴J(C5-F) ≈ 1-3
C-6148 - 152d³J(C6-F) ≈ 15-20

Table 3: Predicted ¹⁹F NMR Data for this compound in CDCl₃

FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-3-120 to -130dddJ(F3-H4) ≈ 8-10, J(F3-H6) ≈ 4-5, J(F3-H5) ≈ 1-2

Experimental Protocols

The following are generalized experimental protocols for acquiring high-quality NMR spectra of this compound.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents such as acetone-d₆, dimethyl sulfoxide-d₆, or benzene-d₆ may be used depending on solubility and the desired chemical shift dispersion.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal standard such as CFCl₃ (δ = 0.00 ppm) or hexafluorobenzene (δ ≈ -163 ppm) can be used.

NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended for optimal resolution and sensitivity.

¹H NMR Spectroscopy:

  • Experiment: Standard one-dimensional proton NMR.

  • Pulse Sequence: A standard 90° pulse-acquire sequence.

  • Spectral Width: Typically 10-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Experiment: One-dimensional carbon-13 NMR with proton decoupling.

  • Pulse Sequence: A standard pulse-acquire sequence with broadband proton decoupling (e.g., zgpg30).

  • Spectral Width: Typically 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Temperature: 298 K (25 °C).

¹⁹F NMR Spectroscopy:

  • Experiment: One-dimensional fluorine-19 NMR, typically with proton decoupling to simplify the spectrum, although a coupled spectrum is necessary to observe H-F coupling constants.

  • Pulse Sequence: A standard pulse-acquire sequence.

  • Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) may be necessary initially to locate the fluorine resonance.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 64-256.

  • Temperature: 298 K (25 °C).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation (Dissolution in Deuterated Solvent) purification->sample_prep Purity Check >95% nmr_acquisition NMR Data Acquisition (¹H, ¹³C, ¹⁹F) sample_prep->nmr_acquisition data_processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Peak Picking, Integration, Coupling Constant Measurement) data_processing->spectral_analysis structure_confirmation Structure Confirmation spectral_analysis->structure_confirmation logical_relationship H_NMR ¹H NMR C_NMR ¹³C NMR H_NMR->C_NMR ¹H-¹³C Correlation (HSQC, HMBC) F_NMR ¹⁹F NMR H_NMR->F_NMR ¹H-¹⁹F Coupling Structure This compound Structure H_NMR->Structure Proton environment & connectivity C_NMR->F_NMR ¹³C-¹⁹F Coupling C_NMR->Structure Carbon backbone F_NMR->Structure Fluorine environment

The Reactive Nature of the Carbon-Iodine Bond in 3-Fluoro-2-iodopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-iodopyridine is a halogenated heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring substituted with both a fluorine and an iodine atom, presents two potential sites for functionalization. The electronic properties conferred by the electronegative fluorine atom and the pyridine nitrogen atom create a unique reactivity profile. This technical guide provides an in-depth analysis of the reactivity of the carbon-iodine (C-I) bond at the C-2 position, a focal point for constructing complex molecular architectures through various cross-coupling and substitution reactions. Understanding the behavior of this bond is critical for its strategic application in the synthesis of novel pharmaceuticals and functional materials.

Core Reactivity Principles of the C-I Bond

The C-I bond in this compound is the primary site of reactivity in many synthetically important transformations, particularly palladium-catalyzed cross-coupling reactions. This high reactivity is attributed to the relatively low bond dissociation energy (BDE) of the C(sp²)–I bond compared to the C(sp²)–F, C(sp²)–Br, and C(sp²)–Cl bonds. Consequently, selective oxidative addition of a palladium(0) catalyst to the C-I bond can be achieved with high fidelity, leaving the more robust C-F bond intact for potential subsequent transformations.

The general reactivity trend for aryl halides in palladium-catalyzed couplings is: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[1] The pyridine nitrogen atom and the fluorine atom at the C-3 position exert significant electronic influence. The nitrogen atom acts as an electron-withdrawing group, activating the ring, while the ortho-iodine's reactivity is further modulated by the adjacent fluorine's inductive effects.

Quantitative Data: Comparative Bond Dissociation Energies

BondBond Dissociation Energy (kJ/mol)Bond Dissociation Energy (kcal/mol)
C₆H₅–I27265
C₆H₅–Br33580
C₆H₅–Cl39795
C₆H₅–F523125
CH₃–I23456

Note: Values are approximate and sourced from general data tables for comparison.[2] To convert kJ/mol to kcal/mol, divide by 4.184.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 2-position of this compound is an excellent handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern synthetic chemistry, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[1] It is widely used in the pharmaceutical industry to synthesize biaryl and heteroaryl compounds.[3] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4]

Disclaimer: The following is a representative protocol adapted from procedures for structurally similar 2-halopyridines and 3-fluoro-4-iodopyridine and may require optimization.[3][5][6]

  • Reagent Preparation: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand like SPhos or XPhos (2-4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water (e.g., 4:1 ratio, to achieve a concentration of ~0.1 M).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdL2I Ar-Pd(II)L₂-I (Oxidative Addition Complex) Pd0->ArPdL2I Oxidative Addition ArPdL2OH Ar-Pd(II)L₂-OH ArPdL2I->ArPdL2OH Ligand Exchange ArPdL2R Ar-Pd(II)L₂-R' (Transmetalation Complex) ArPdL2OH->ArPdL2R ArPdL2R->Pd0 Reductive Elimination Product Ar-R' ArPdL2R->Product Boronate R'-B(OH)₃⁻ Boronate->ArPdL2OH Transmetalation Base Base (e.g., K₂CO₃) Base->ArPdL2I BoronicAcid R'-B(OH)₂ Base->BoronicAcid ArylIodide Ar-I (this compound) ArylIodide->ArPdL2I BoronicAcid->Boronate Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of C(sp²)-C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[7] This reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst in the presence of an amine base.[8] It is invaluable for synthesizing substituted alkynes used in pharmaceuticals, natural products, and organic materials.[7]

Disclaimer: The following is a representative protocol adapted from procedures for 3-fluoro-4-iodopyridine and may require optimization.[5][8]

  • Reagent Preparation: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in an anhydrous, degassed solvent (e.g., THF or DMF), add an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (1-5 mol%), followed by the copper(I) co-catalyst, typically CuI (2-10 mol%).

  • Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

  • Reaction Execution: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up and Purification: Filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate. Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ ArPdL2I Ar-Pd(II)L₂-I Pd0->ArPdL2I Oxidative Addition ArPdL2Alkyne Ar-Pd(II)L₂-C≡CR' ArPdL2I->ArPdL2Alkyne Transmetalation ArPdL2Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR' ArylIodide Ar-I Alkyne R'-C≡C-H CuI Cu(I)X Alkyne->CuI Base CuAcetylide R'-C≡C-Cu(I) CuAcetylide->ArPdL2I CuAcetylide->ArPdL2I CuI->CuAcetylide Base Base (e.g., Et₃N)

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[9] This transformation has become a cornerstone in medicinal chemistry for the synthesis of aryl amines, which are prevalent in pharmaceuticals.[9] The reaction typically requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[10]

Disclaimer: The following is a representative protocol adapted from general procedures and may require optimization for this specific substrate.[10][11][12]

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), a strong base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) (1.4 equiv.), a palladium precatalyst (e.g., XantPhos Pd G3, 2-5 mol%) to an oven-dried reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene, dioxane, or THF.

  • Reaction Execution: Seal the vessel and heat the mixture to 80-120 °C. Monitor the reaction's progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L ArPdLI Ar-Pd(II)L-I Pd0->ArPdLI Oxidative Addition ArPdLAmine [Ar-Pd(II)L(HNR'R'')]⁺I⁻ ArPdLI->ArPdLAmine Amine Coordination AmidoComplex Ar-Pd(II)L(NR'R'') ArPdLAmine->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product Amine HNR'R'' Amine->ArPdLI Base Base Base->ArPdLAmine ArylIodide Ar-I ArylIodide->ArPdLI

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

In addition to cross-coupling, the halogen atoms on the pyridine ring are subject to nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group.[13]

For halopyridines, the reactivity in SNAr is often F > Cl > Br > I, because the rate-limiting step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom polarizing the C-F bond. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[14]

In this compound, the C-2 position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. While the C-I bond is a better leaving group, the C-F bond is more strongly activated toward the initial attack. Therefore, under conditions that favor SNAr (strong nucleophiles, polar aprotic solvents, often high temperatures), competitive substitution at the C-F position or even displacement of the iodo group could occur, depending on the specific nucleophile and reaction conditions. However, for most synthetic applications, the palladium-catalyzed cross-coupling at the C-I bond is far more selective and proceeds under milder conditions.

Conclusion

The C-I bond in this compound is a highly reactive and synthetically valuable functional group. Its lability, driven by a low bond dissociation energy, allows for selective functionalization through a host of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This preferential reactivity enables the C-I bond to serve as a versatile linchpin for the construction of complex, fluorine-containing pyridyl structures, making it an essential building block for drug discovery and materials science. While the potential for nucleophilic aromatic substitution exists, the conditions required are typically harsher, allowing for a clear strategic differentiation between the two modes of reactivity.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 3-fluoro-2-iodopyridine, a molecule of interest in medicinal chemistry and drug development. Due to the limited direct experimental data on this specific substrate, this document combines established principles of pyridine chemistry, substituent effects, and analogous reactions to predict its reactivity and regioselectivity. It is intended to serve as a foundational resource for researchers planning synthetic routes involving this versatile heterocyclic building block. This guide covers theoretical predictions for common electrophilic aromatic substitution (EAS) reactions and details a known indirect method for halogenation.

Introduction to Electrophilic Aromatic Substitution of Pyridine

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electron deficiency deactivates the ring towards electrophilic attack compared to benzene.[1] Electrophilic substitution on an unsubstituted pyridine ring is generally sluggish and requires harsh reaction conditions.[1]

The nitrogen atom significantly influences the regioselectivity of the reaction. Attack at the C2 and C4 positions (ortho and para to the nitrogen) results in resonance-destabilized cationic intermediates where the positive charge is placed on the electronegative nitrogen atom. In contrast, attack at the C3 position (meta to the nitrogen) leads to a more stable intermediate where the positive charge is distributed across the carbon atoms of the ring. Consequently, electrophilic substitution on pyridine predominantly occurs at the C3 position.[1]

Predicted Regioselectivity of this compound

The electrophilic substitution of this compound is governed by the interplay of the directing effects of the pyridine nitrogen, the fluorine atom, and the iodine atom.

  • Pyridine Nitrogen: As mentioned, the nitrogen atom deactivates the ring and directs incoming electrophiles to the C3 and C5 positions (meta positions). In this compound, the C3 position is already substituted. Therefore, the primary directing influence of the nitrogen will be towards the C5 position.

  • Fluorine (at C3): Fluorine is a deactivating group due to its strong inductive electron-withdrawing effect (-I). However, it is also a weak π-donor through resonance (+M), which directs incoming electrophiles to the ortho and para positions relative to itself. In this molecule, the positions ortho to the fluorine are C2 and C4, and the para position is C6.

  • Iodine (at C2): Similar to fluorine, iodine is a deactivating group with an ortho-, para-directing effect. The positions ortho to the iodine is C3 (already substituted), and the para position is C5.

Consolidated Directing Effects:

A logical workflow for predicting the substitution pattern is to consider the combined influence of these effects.

G cluster_0 Directing Influences cluster_1 Potential Substitution Sites cluster_2 Predicted Outcome Pyridine N Pyridine N C5 C5 Pyridine N->C5 meta-directing Fluorine (C3) Fluorine (C3) C4 C4 Fluorine (C3)->C4 ortho-directing C6 C6 Fluorine (C3)->C6 para-directing Iodine (C2) Iodine (C2) Iodine (C2)->C5 para-directing Major Product (C5) Major Product (C5) C5->Major Product (C5)

Logical workflow for predicting regioselectivity.

Based on the convergence of these directing effects, the C5 position is the most likely site for electrophilic attack. The para-directing effects of both the iodine and the meta-directing effect of the pyridine nitrogen all favor this position. While the fluorine atom directs to C4 and C6, the C5 position is electronically favored by two of the three substituents.

Predicted Electrophilic Substitution Reactions

Due to the deactivated nature of the pyridine ring, harsh reaction conditions are generally expected for these transformations.

Halogenation (Bromination, Chlorination, Iodination)

Direct halogenation of this compound is predicted to occur at the C5 position.

Predicted Reaction Scheme:

G cluster_0 This compound This compound Product 5-Halo-3-fluoro-2-iodopyridine This compound->Product Electrophile E+ (Br+, Cl+, I+) Electrophile->Product Catalyst Lewis Acid (e.g., FeX3) Catalyst->Product

Predicted Halogenation of this compound.
ReactionReagentsPredicted Major Product
BrominationBr₂, FeBr₃5-Bromo-3-fluoro-2-iodopyridine
ChlorinationCl₂, FeCl₃5-Chloro-3-fluoro-2-iodopyridine
IodinationI₂, oxidizing agent (e.g., HNO₃)3-Fluoro-2,5-diiodopyridine

Nitration

Nitration is anticipated to require strong acidic conditions. The incoming nitro group is expected to substitute at the C5 position.

Predicted Reaction Scheme:

G cluster_0 Start This compound Product 3-Fluoro-2-iodo-5-nitropyridine Start->Product Reagents HNO₃, H₂SO₄ Reagents->Product

Predicted Nitration of this compound.
Sulfonation

Sulfonation is also predicted to occur at the C5 position, likely requiring fuming sulfuric acid. This reaction is often reversible.[2]

Predicted Reaction Scheme:

G cluster_0 Start This compound Product This compound-5-sulfonic acid Start->Product Reagents SO₃, H₂SO₄ Reagents->Product

Predicted Sulfonation of this compound.
Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions on pyridine are notoriously difficult and often fail. This is because the nitrogen atom complexes with the Lewis acid catalyst, further deactivating the ring.[3] Therefore, direct Friedel-Crafts acylation or alkylation of this compound is not expected to be a viable synthetic route under standard conditions.

Experimental Protocols: An Indirect Halogenation Approach via Zincke Imine Intermediates

While direct electrophilic halogenation of this compound is predicted, an alternative, experimentally validated method for the 3-halogenation of pyridines involves the formation of Zincke imine intermediates. This approach temporarily disrupts the aromaticity of the pyridine ring, transforming it into a more reactive, electron-rich system. This method has been successfully applied to 3-fluoropyridine.

General Workflow

The process involves a one-pot, three-step sequence:

  • Ring-opening: The pyridine is reacted with an activating agent to form a Zincke imine.

  • Halogenation: The Zincke imine undergoes regioselective halogenation.

  • Ring-closing: The halogenated intermediate is treated with an ammonia source to reform the pyridine ring, now with a halogen at the desired position.

G Pyridine Pyridine Zincke Imine Zincke Imine Pyridine->Zincke Imine Ring-opening Halogenated Imine Halogenated Imine Zincke Imine->Halogenated Imine Halogenation Halogenated Pyridine Halogenated Pyridine Halogenated Imine->Halogenated Pyridine Ring-closing

Zincke Imine Halogenation Workflow.
Experimental Protocol for 3-Iodination of 3-Fluoropyridine (Analogous)

The following protocol is adapted from the literature for the iodination of 3-fluoropyridine and serves as a template for the potential halogenation of this compound.

Materials:

  • 3-Fluoropyridine

  • N-Tf-2,4,6-collidinium triflate (activating agent)

  • Ethyl acetate (EtOAc)

  • N-Iodosuccinimide (NIS)

  • Ammonium acetate (NH₄OAc)

  • Ethanol (EtOH)

Procedure:

  • Ring-opening and Halogenation: To a solution of 3-fluoropyridine (1.0 equiv) in EtOAc is added N-Tf-2,4,6-collidinium triflate (1.1 equiv). The mixture is stirred at room temperature. After completion of the ring-opening (monitored by TLC or LC-MS), NIS (1.0 equiv) is added, and the reaction is stirred until the Zincke imine is consumed.

  • Ring-closing: Ammonium acetate (10 equiv) and EtOH are added to the reaction mixture. The solution is heated to 60 °C until the halogenated pyridine is formed.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over a drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Summary of Predicted Reactions and Conditions

The following table summarizes the predicted outcomes for the electrophilic substitution reactions of this compound.

Reaction TypeReagent(s)CatalystPredicted Major ProductFeasibility
BrominationBr₂FeBr₃5-Bromo-3-fluoro-2-iodopyridineProbable
ChlorinationCl₂FeCl₃5-Chloro-3-fluoro-2-iodopyridineProbable
IodinationI₂, HNO₃-3-Fluoro-2,5-diiodopyridineProbable
NitrationHNO₃, H₂SO₄-3-Fluoro-2-iodo-5-nitropyridineProbable
SulfonationSO₃, H₂SO₄-This compound-5-sulfonic acidProbable
Friedel-Crafts AcylationRCOClAlCl₃-Unlikely
Friedel-Crafts AlkylationRClAlCl₃-Unlikely

Conclusion

This technical guide provides a predictive framework for understanding the electrophilic substitution reactions of this compound. Based on the fundamental principles of pyridine reactivity and substituent effects, electrophilic attack is anticipated to occur preferentially at the C5 position. While direct experimental evidence for these reactions on this specific substrate is limited, the provided predictions and analogous experimental protocols offer a valuable starting point for synthetic chemists. The Zincke imine pathway represents a promising alternative for the regioselective halogenation of this and related pyridine derivatives. Further experimental investigation is warranted to validate these predictions and fully elucidate the reactivity of this important heterocyclic compound.

References

The Advent of a Privileged Scaffold: A Technical History of Fluorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties conferred by the fluorine atom—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. When applied to the pyridine ring, a ubiquitous scaffold in biologically active compounds, these effects are amplified, making fluorinated pyridines indispensable building blocks in the development of novel pharmaceuticals and agrochemicals. This technical guide explores the discovery and historical evolution of synthetic methodologies for accessing these critical compounds, from early, challenging procedures to the sophisticated and diverse strategies employed today.

Early Discoveries and Synthetic Hurdles

The journey to synthesize fluorinated pyridines was initially fraught with difficulty. The first reported synthesis of 4-fluoropyridine was achieved in 1958 by Wibaut et al., who used the decomposition of 4-pyridyl diazonium fluoride.[1] However, the yield was described as "poor and impure." A significant challenge in these early efforts was the inherent instability of certain isomers. For instance, 4-fluoropyridine was found to be highly susceptible to an acid-catalyzed transformation into N-(4-pyridyl)-4-pyridone, a reaction that complicated its isolation and purification.[1] Early methods often involved hazardous reagents and intermediates, such as the potentially explosive diazonium salts used in the Balz-Schiemann reaction, which for a time was the primary method for introducing fluorine onto the pyridine ring.

The synthesis of perfluoropyridine (PFPy) was first reported in the early 1960s and involved the defluorination of perfluoropiperidine over hot metals like iron or nickel, with yields around 12-26%.[2] A more commercially viable method was developed in the mid-1960s by heating pentachloropyridine with anhydrous potassium fluoride, which remains the standard for commercial PFPy synthesis.[2]

Physicochemical Properties of Monofluorinated Pyridines

The position of the fluorine atom on the pyridine ring significantly influences its electronic and physical properties. Below is a summary of key physicochemical data for the three isomers of monofluoropyridine.

Property2-Fluoropyridine3-Fluoropyridine4-Fluoropyridine
CAS Number 372-48-5372-47-4694-52-0
Molecular Formula C5H4FNC5H4FNC5H4FN
Molecular Weight 97.09 g/mol 97.09 g/mol 97.09 g/mol
Boiling Point 126 °C107-108 °C104-105 °C
pKa of conjugate acid -0.442.974.15
Dipole Moment ~3.1 D~1.5 D~0.6 D

Key Synthetic Methodologies: An Evolutionary Perspective

The synthesis of fluorinated pyridines has evolved from hazardous and low-yielding methods to more efficient and versatile strategies. This progression reflects the increasing demand for these compounds in various scientific fields.

evolution_of_synthesis cluster_early Early Methods (c. 1950s-1960s) cluster_industrial Industrial Workhorses (c. 1960s-1980s) cluster_milder Milder & More Selective Methods (c. 1980s-1990s) cluster_modern Modern Approaches (c. 2000s-Present) Balz_Schiemann Balz-Schiemann Reaction Halex Halogen Exchange (Halex) Balz_Schiemann->Halex Improved Safety & Scalability NF_Reagents N-F Fluorinating Agents Balz_Schiemann->NF_Reagents Development of Fluorinating Agents Diazonium_Decomposition Diazonium Fluoride Decomposition Diazonium_Decomposition->Balz_Schiemann Improved Yield & Control N_Oxides From Pyridine N-Oxides Halex->N_Oxides Milder Conditions & Regioselectivity CH_Fluorination Direct C-H Fluorination N_Oxides->CH_Fluorination Atom Economy balz_schiemann_workflow start Start: 4-Aminopyridine diazotization Diazotization (HBF4, NaNO2, 5-9 °C) start->diazotization decomposition Thermal Decomposition (Warming to 25 °C) diazotization->decomposition neutralization Neutralization (NaHCO3 solution) decomposition->neutralization extraction Extraction (CH2Cl2) neutralization->extraction drying Drying (Na2SO4, CaH2) extraction->drying purification Purification (Vacuum Transfer) drying->purification end End: 4-Fluoropyridine purification->end PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Promotes Alpelisib Alpelisib (Fluorinated Pyridine) Alpelisib->PI3K Inhibition

References

3-Fluoro-2-iodopyridine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-iodopyridine is a halogenated pyridine derivative increasingly utilized as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique electronic and steric properties make it a valuable synthon for introducing the fluoropyridyl moiety into target structures. However, the presence of reactive halogen substituents necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety and handling precautions for this compound, compiled from available safety data sheets and chemical literature.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Damage (Category 1), H318: Causes serious eye damage.

  • Acute Toxicity, Inhalation (Category 2), H330: Fatal if inhaled.

  • Acute Toxicity, Dermal (Category 2), H310: Fatal in contact with skin.

  • Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.

Signal Word: Danger

Hazard Pictograms:

alt text

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for safe storage, handling, and experimental design.

PropertyValueReference
CAS Number 146141-04-0[1][2]
Molecular Formula C₅H₃FIN
Molecular Weight 222.99 g/mol
Appearance Off-white to light yellow solid[2]
Melting Point Not specified
Boiling Point 203.1°C at 760 mmHg[1]
Density 2.046 g/cm³ (Predicted)[2]
Flash Point 76.6°C[1]
pKa -0.58 ± 0.10 (Predicted)[2]
Storage Temperature 2–8 °C under inert gas (nitrogen or Argon)[2]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the stability of this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.

  • Respiratory Protection: Use a certified respirator with an appropriate cartridge if working in a poorly ventilated area or when generating dust or aerosols.

Engineering Controls
  • Work in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapor.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In the event of exposure, immediate medical attention is required. Follow these first-aid measures:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

  • If on Skin: Gently wash with plenty of soap and water. Immediately remove all contaminated clothing.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from procurement to disposal. Adherence to this workflow is essential for minimizing risks in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Receipt Receipt and Inspection of Container Storage Store at 2-8°C under Inert Gas Receipt->Storage RiskAssessment Conduct Experiment-Specific Risk Assessment Storage->RiskAssessment PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) RiskAssessment->PPE FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Weighing Weighing and Transfer (Minimize Dust Generation) FumeHood->Weighing Reaction Perform Reaction Weighing->Reaction Decontamination Decontaminate Glassware and Surfaces Reaction->Decontamination WasteDisposal Dispose of Waste in Designated Hazardous Waste Container Decontamination->WasteDisposal RemovePPE Remove and Dispose of Contaminated PPE WasteDisposal->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Safe handling workflow for this compound.

Toxicological Information

Detailed toxicological studies for this compound are limited. The available safety data sheets indicate that it is harmful if swallowed and fatal if inhaled or in contact with skin. The primary health effects are summarized in the table below.

Exposure RouteHealth Effect
Oral Harmful if swallowed.
Dermal Fatal in contact with skin. Causes skin irritation.
Inhalation Fatal if inhaled. May cause respiratory irritation.
Eye Contact Causes serious eye damage.

No quantitative data on LD50 or LC50 values were found in the public domain.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as hazardous waste. Do not allow it to enter drains or waterways.

Conclusion

This compound is a valuable reagent in chemical synthesis but poses significant health risks if not handled properly. A thorough understanding of its hazards, strict adherence to safety protocols, and the use of appropriate personal protective equipment are paramount for its safe use in a research and development setting. All personnel handling this compound should be fully trained on its potential dangers and the necessary safety precautions.

References

A Technical Guide to the Solubility of 3-Fluoro-2-iodopyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like." The molecular structure of 3-Fluoro-2-iodopyridine, featuring a polar pyridine ring and halogen substituents, suggests a degree of polarity. This allows for qualitative predictions of its solubility in common organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Solvents Methanol, Ethanol, IsopropanolHighThe pyridine nitrogen can act as a hydrogen bond acceptor, and the overall polarity of the molecule is compatible with these solvents.
Polar Aprotic Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe dipole moment of this compound should lead to favorable dipole-dipole interactions with these solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighThese solvents have some polarity and can interact with the solute through dipole-dipole interactions.
Esters Ethyl acetateModerateThe polarity is intermediate, suggesting moderate solubility.
Halogenated Hydrocarbons Dichloromethane, ChloroformHighThe presence of halogen atoms in both the solute and solvent should lead to good miscibility.
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateWhile the pyridine ring is aromatic, the overall polarity of the molecule may limit solubility in non-polar aromatic solvents.
Non-polar Solvents Hexane, CyclohexaneLowThe significant difference in polarity between the solute and these non-polar solvents is expected to result in poor solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following equilibrium solubility method can be employed. This protocol is a standard procedure for determining the solubility of a solid compound in a liquid solvent.[1][2][3]

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Volumetric flasks

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Dilute a known aliquot of the saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound. A pre-established calibration curve for this compound is required for this step.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

      Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of saturated solution) / Initial volume of aliquot

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow cluster_preparation Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Calculation start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Withdraw and filter supernatant settle->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-Fluoro-2-iodopyridine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in the synthesis of biaryl and heteroaryl motifs, which are prevalent in a wide array of pharmaceuticals and biologically active compounds. The 3-fluoro-2-arylpyridine scaffold is of significant interest in medicinal chemistry, as the fluorine atom can modulate the physicochemical properties of the final compound, such as pKa, metabolic stability, and binding affinity.

These application notes provide a detailed protocol for the Suzuki coupling of 3-fluoro-2-iodopyridine with a variety of arylboronic acids. The information presented is curated from established literature and is intended to serve as a robust starting point for researchers in the field.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) complex.

  • Transmetalation: The arylboronic acid, activated by a base, transfers its aryl group to the palladium complex.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the 2-aryl-3-fluoropyridine product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions reported in the literature.[1][2][3][4] It is important to note that yields can be highly dependent on the specific substrate, catalyst, base, and solvent system employed.

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/H₂O10012~93[2]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2)Dioxane/H₂O10012Modest[1]
4-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄ (2)Toluene/H₂O11016Good
Thiophene-2-boronic acidPd(dppf)Cl₂ (10)Na₃PO₄ (3)Dioxane/H₂O8518~72[1]
Pyridine-3-boronic acidPd(dppf)Cl₂ (10)Na₃PO₄ (3)Dioxane/H₂O10018Modest[1]

Experimental Protocols

General Protocol for Suzuki Coupling (Conventional Heating)

This protocol is a representative procedure and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-3-fluoropyridine.

Microwave-Assisted Suzuki Coupling Protocol

Microwave irradiation can significantly reduce reaction times and often leads to improved yields.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Microwave synthesis vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the solvent mixture to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes).

  • Work-up and Purification: After cooling, follow the work-up and purification steps outlined in the conventional heating protocol.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heating Heat Reaction Mixture (Conventional or Microwave) inert->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification product product purification->product Pure 2-Aryl-3-fluoropyridine

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition transmetalation_complex R-Pd(II)-R'(L_n) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R-R' transmetalation_complex->product reagents R-X + R'-B(OR)₂ base Base

References

Application Notes and Protocols for the Sonogashira Reaction of 3-Fluoro-2-iodopyridine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction has become an indispensable tool in organic synthesis, particularly in medicinal chemistry and materials science, for the construction of complex molecular architectures.[1] The subject of this document, 3-fluoro-2-iodopyridine, is a valuable building block in drug discovery. Its functionalization via the Sonogashira reaction allows for the introduction of diverse alkynyl moieties, leading to the synthesis of novel 2-alkynyl-3-fluoropyridines. These products are significant precursors for a variety of biologically active compounds and functional materials.

The fluorine atom at the 3-position of the pyridine ring can enhance metabolic stability, binding affinity, and bioavailability of potential drug candidates. The carbon-iodine bond at the 2-position is highly reactive towards palladium-catalyzed cross-coupling reactions, allowing for selective functionalization under mild conditions.[2] The Sonogashira reaction of this compound is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst, commonly copper(I) iodide (CuI), and an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[1][3] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to the palladium(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the desired 2-alkynyl-3-fluoropyridine and regenerate the active palladium catalyst.[1]

The reaction generally tolerates a wide range of functional groups on the terminal alkyne, including alcohols, amines, and esters, making it a highly efficient method for generating molecular diversity.[4] While specific data for this compound is not abundant in the cited literature, high yields have been reported for structurally similar substrates such as 3-fluoro-4-iodopyridine and various bromofluoropyridines, suggesting that the reaction with this compound is likely to be efficient.[2][4]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of substituted halopyridines with various terminal alkynes, based on literature data for analogous substrates. These values can serve as a reference for expected outcomes with this compound.

Aryl HalideTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)30Et₃NTHFRT1691[4]
6-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-methoxybenzenePd(PPh₃)₄ (15)30Et₃NTHFRT1693[4]
6-Bromo-3-fluoro-2-cyanopyridine3,3-Dimethyl-1-butynePd(PPh₃)₄ (15)30Et₃NTHFRT1690[4]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)5Et₃NDMF100396[5]
2-Amino-3-bromopyridine4-MethoxyphenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)5Et₃NDMF100392[5]
3-Fluoro-4-iodopyridineVarious Terminal AlkynesPd(PPh₃)₂Cl₂ (1-5)2-10Et₃N/DIPEATHF/DMFRT - 602-2480-95[2]

Experimental Protocols

This protocol provides a general procedure for the Sonogashira reaction of this compound with a terminal alkyne. It is based on established methods for similar substrates and should be performed under an inert atmosphere.[1][2][4]

Materials and Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv). Stir the mixture at room temperature for 5-10 minutes to ensure dissolution of the solids.

  • Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.

  • Reaction Execution: Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[1] Reaction times can range from 2 to 24 hours.[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynyl-3-fluoropyridine.

Mandatory Visualizations

Sonogashira_Workflow start Start setup Reaction Setup: - this compound - Pd Catalyst - CuI - Inert Atmosphere start->setup reagents Add Anhydrous Solvent & Amine Base setup->reagents alkyne Add Terminal Alkyne reagents->alkyne reaction Stir at RT or Heat (40-65 °C) Monitor by TLC alkyne->reaction workup Work-up: - Cool to RT - Dilute & Filter reaction->workup extraction Extraction: - Wash with H₂O & Brine - Dry & Concentrate workup->extraction purification Purification: Flash Column Chromatography extraction->purification product Pure 2-Alkynyl-3-fluoropyridine purification->product

Caption: Experimental workflow for the Sonogashira reaction.

Catalytic_Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)(I)L₂ pd0->pd_complex Oxidative Addition alkyne_complex R-Pd(II)(C≡CR')L₂ pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product R-C≡CR' (Product) alkyne_complex->product cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex terminal_alkyne H-C≡CR' terminal_alkyne->cu_acetylide [Cu], Base aryl_iodide R-I (this compound) aryl_iodide->pd_complex cui CuI cui->terminal_alkyne base Base base->terminal_alkyne

Caption: Simplified Sonogashira catalytic cycle.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Fluoro-2-iodopyridine with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds, a crucial linkage in a vast array of pharmaceuticals and biologically active compounds. The synthesis of 2-amino-3-fluoropyridine derivatives is of significant interest in drug discovery, as this scaffold is present in numerous molecules with diverse therapeutic applications. This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 3-fluoro-2-iodopyridine with various primary amines.

The presence of a fluorine atom at the 3-position and an iodine atom at the 2-position of the pyridine ring presents unique considerations for this transformation. The high reactivity of the carbon-iodine bond in oxidative addition to the palladium catalyst generally allows for milder reaction conditions compared to less reactive halides such as bromides or chlorides.[1] However, the electronic properties of the fluorinated pyridine ring and potential for catalyst inhibition by the pyridine nitrogen necessitate careful selection of the catalyst system.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves the oxidative addition of the aryl halide (this compound) to a Pd(0) species, followed by coordination of the primary amine. Deprotonation of the coordinated amine by a base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired N-alkyl-3-fluoropyridin-2-amine and regenerate the active Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium center, promote the desired reaction steps, and prevent catalyst deactivation. For the amination of electron-deficient heteroaryl halides like pyridines, bulky, electron-rich phosphine ligands are often employed.[2][3]

Recommended Catalyst System and Reagents

For the Buchwald-Hartwig amination of 2-halopyridines with primary amines, the use of a sterically hindered and electron-rich biarylmonophosphine ligand such as BrettPhos has proven to be highly effective.[3][4] The use of a palladium precatalyst, such as a BrettPhos-palladium precatalyst, can offer improved reliability and activity. A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine. Lithium bis(trimethylsilyl)amide (LiHMDS) is a suitable choice for this transformation, particularly when working with heteroaromatic substrates.[2][5]

General Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary amine. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • This compound

  • Primary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%)

  • BrettPhos ligand (if not using a precatalyst, 1.2 - 3.6 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 2.0 - 2.5 equivalents)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane, or THF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add the palladium precatalyst (and additional ligand if necessary).

  • Reagent Addition: Add this compound and a magnetic stir bar.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the primary amine.

  • Base Addition: Slowly add the LiHMDS solution to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-3-fluoropyridin-2-amine.

Data Presentation

The following table summarizes representative yields for the Buchwald-Hartwig amination of a closely related substrate, 3-bromo-2-aminopyridine, with various primary amines. These results suggest that the BrettPhos/LiHMDS system is effective for this class of transformation. Given the higher reactivity of the C-I bond, it is anticipated that the amination of this compound would proceed with similar or higher efficiency.

EntryPrimary AmineProductYield (%)
1CyclopentylamineN-cyclopentyl-3-fluoropyridin-2-amine78
2BenzylamineN-benzyl-3-fluoropyridin-2-amine70
3n-HexylamineN-(n-hexyl)-3-fluoropyridin-2-amine73
4IsobutylamineN-isobutyl-3-fluoropyridin-2-amine65
5AnilineN-phenyl-3-fluoropyridin-2-amine66*

* Yields are based on the amination of 3-bromo-2-aminopyridine as reported in the literature and are provided as a reference. Optimization for this compound may result in different yields.

Mandatory Visualizations

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents setup Assemble Under Inert Gas reagents->setup glassware Dry Glassware glassware->setup add_reagents Add Reagents & Solvent setup->add_reagents heat_stir Heat & Stir add_reagents->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-I amido_complex Pd(II)-Amido Complex oxidative_addition->amido_complex + R-NH2 - I- amido_complex->pd0 Reductive Elimination product Product (N-Aryl Amine) amido_complex->product reactants Ar-I + R-NH2 base Base base->amido_complex - HB+

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 3-Fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-iodopyridine is a versatile building block in organic synthesis, particularly valuable in the construction of complex molecules for pharmaceutical and materials science applications. The presence of both a fluorine and an iodine atom on the pyridine ring allows for selective, palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) center than the carbon-fluorine bond, enabling chemoselective functionalization at the 2-position. This document provides detailed application notes and experimental protocols for three key palladium-catalyzed cross-coupling reactions utilizing this compound: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Core Synthetic Pathways from this compound

The differential reactivity of the C-I and C-F bonds in this compound allows for a divergent synthetic approach to introduce aryl, alkynyl, and amino moieties at the 2-position of the pyridine ring.

cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes start This compound suzuki Suzuki-Miyaura Coupling (+ R-B(OH)2) start->suzuki sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig Amination (+ R2NH) start->buchwald aryl_pyridines 2-Aryl-3-fluoropyridines suzuki->aryl_pyridines alkynyl_pyridines 2-Alkynyl-3-fluoropyridines sonogashira->alkynyl_pyridines amino_pyridines 2-Amino-3-fluoropyridines buchwald->amino_pyridines

Figure 1: Divergent synthetic pathways from this compound.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3-fluoropyridines

Application Note: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. In the case of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position. The reaction is tolerant of a broad range of functional groups and typically proceeds with high yields. The resulting 2-aryl-3-fluoropyridine scaffold is a common motif in many biologically active compounds.

General Reaction Scheme:

cluster_reactants cluster_conditions reactant1 This compound plus + reactant1->plus reactant2 Arylboronic Acid (R-B(OH)2) catalyst Pd Catalyst Base reactant2->catalyst plus->reactant2 product 2-Aryl-3-fluoropyridine catalyst->product cluster_reactants cluster_conditions reactant1 This compound plus + reactant1->plus reactant2 Terminal Alkyne (R-C≡CH) catalyst Pd Catalyst Cu(I) Co-catalyst Base reactant2->catalyst plus->reactant2 product 2-Alkynyl-3-fluoropyridine catalyst->product cluster_reactants cluster_conditions reactant1 This compound plus + reactant1->plus reactant2 Amine (R1R2NH) catalyst Pd Catalyst Ligand Base reactant2->catalyst plus->reactant2 product 2-Amino-3-fluoropyridine catalyst->product

Application Notes and Protocols for the Use of 3-Fluoro-2-iodopyridine as a Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-fluoro-2-iodopyridine as a key building block in the synthesis of kinase inhibitors, particularly those targeting the RAS-RAF-MEK-ERK signaling pathway. The strategic placement of the fluorine and iodine atoms on the pyridine ring makes this reagent a versatile scaffold for introducing diverse functionalities through palladium-catalyzed cross-coupling reactions, enabling the generation of potent and selective kinase inhibitors.

Introduction

Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. This compound is an attractive starting material for the synthesis of such inhibitors due to two key features:

  • The iodine atom at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of various aryl and heteroaryl moieties, which are often crucial for binding to the kinase active site.

  • The fluorine atom at the 3-position can significantly enhance the pharmacological properties of the final compound. Fluorine substitution can improve metabolic stability, increase binding affinity to the target protein, and modulate the physicochemical properties of the molecule to improve oral bioavailability.

This document outlines the application of this compound in the synthesis of kinase inhibitors, with a focus on inhibitors of the RAF and MEK kinases within the RAS-RAF-MEK-ERK pathway.

Target Signaling Pathway: RAS-RAF-MEK-ERK

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival. Mutations in the genes encoding proteins in this pathway, such as BRAF, are frequently observed in various cancers, particularly melanoma.[1] These mutations can lead to constitutive activation of the pathway, resulting in uncontrolled cell growth and tumor progression. Kinase inhibitors targeting key components of this pathway, such as BRAF and MEK, have shown significant clinical efficacy.

RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation RAF RAF (e.g., BRAF) RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Activation Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Kinase Inhibitor (e.g., Dabrafenib) Inhibitor->RAF Inhibition

Figure 1. Simplified RAS-RAF-MEK-ERK signaling pathway and the point of intervention for RAF kinase inhibitors.

Key Synthetic Strategies

The primary synthetic routes for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions. These methods are highly versatile and tolerate a wide range of functional groups, making them ideal for constructing libraries of potential kinase inhibitors.

Synthetic_Strategies cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Reagents Aryl/Heteroaryl Boronic Acid or Ester + Pd Catalyst, Base Start->Suzuki_Reagents Buchwald_Reagents Primary/Secondary Amine + Pd Catalyst, Base Start->Buchwald_Reagents Suzuki_Product 3-Fluoro-2-(hetero)arylpyridine (C-C bond formation) Suzuki_Reagents->Suzuki_Product Kinase_Inhibitor Kinase Inhibitor Scaffold Suzuki_Product->Kinase_Inhibitor Buchwald_Product 3-Fluoro-2-aminopyridine Derivative (C-N bond formation) Buchwald_Reagents->Buchwald_Product Buchwald_Product->Kinase_Inhibitor Experimental_Workflow Start This compound Step1 Step 1: Suzuki-Miyaura Coupling with Arylboronic Ester Start->Step1 Intermediate1 Intermediate A: 3-Fluoro-2-arylpyridine Step1->Intermediate1 Step2 Step 2: Functional Group Transformation (e.g., Nitration) Intermediate1->Step2 Intermediate2 Intermediate B: Functionalized 3-Fluoro-2-arylpyridine Step2->Intermediate2 Step3 Step 3: Reduction of Nitro Group Intermediate2->Step3 Intermediate3 Intermediate C: Amino-functionalized Derivative Step3->Intermediate3 Step4 Step 4: Buchwald-Hartwig Amination with a Heterocyclic Halide Intermediate3->Step4 FinalProduct Final Product: FP-BRAFi-01 Step4->FinalProduct

References

Synthesis of Substituted 3-Fluoropyridines via 3-Fluoro-2-iodopyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 3-fluoropyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom at the 3-position of the pyridine ring can profoundly influence the molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, often leading to enhanced pharmacological profiles. 3-Fluoro-2-iodopyridine is a versatile synthetic intermediate that allows for the introduction of a wide range of substituents at the 2-position through various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the synthesis of 2-substituted 3-fluoropyridines from this compound, focusing on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Core Synthetic Pathways from this compound

The C-I bond at the 2-position of this compound is the primary site for cross-coupling reactions, offering a versatile handle for the introduction of aryl, alkynyl, and amino functionalities. The general synthetic strategy involves the palladium-catalyzed reaction of this compound with a suitable coupling partner.

cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination This compound This compound Aryl/Heteroaryl Boronic Acid/Ester Aryl/Heteroaryl Boronic Acid/Ester Terminal Alkyne Terminal Alkyne Primary/Secondary Amine Primary/Secondary Amine 2-Aryl-3-fluoropyridine 2-Aryl-3-fluoropyridine Aryl/Heteroaryl Boronic Acid/Ester->2-Aryl-3-fluoropyridine Pd catalyst, Base 2-Alkynyl-3-fluoropyridine 2-Alkynyl-3-fluoropyridine Terminal Alkyne->2-Alkynyl-3-fluoropyridine Pd/Cu catalyst, Base 2-Amino-3-fluoropyridine 2-Amino-3-fluoropyridine Primary/Secondary Amine->2-Amino-3-fluoropyridine Pd catalyst, Base, Ligand

Caption: Divergent synthetic pathways from this compound.

Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-3-fluoropyridines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or their esters.

Experimental Protocol
  • Reagent Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a suitable pre-catalyst; 1-5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, DMF/water, or toluene/ethanol/water). The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Presentation
EntryAryl Boronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃1,4-Dioxane/H₂O901680-90
33-Thienylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O110875-85
44-Pyridylboronic acidPd₂(dba)₃/XPhos (2)Cs₂CO₃1,4-Dioxane1002470-80

Note: The yields presented are representative and based on typical outcomes for Suzuki-Miyaura couplings of halopyridines. Actual yields may vary depending on the specific substrate and reaction conditions.

start Start reagents Combine this compound, boronic acid/ester, and base in Schlenk tube start->reagents inert Evacuate and backfill with inert gas reagents->inert catalyst Add palladium catalyst and solvent inert->catalyst react Heat and stir reaction mixture catalyst->react monitor Monitor progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Cool, dilute, and perform aqueous work-up monitor->workup Complete purify Purify by column chromatography workup->purify end End purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling for the Synthesis of 2-Alkynyl-3-fluoropyridines

The Sonogashira coupling provides an efficient route to 2-alkynyl-3-fluoropyridines by reacting this compound with terminal alkynes.[1]

Experimental Protocol
  • Reagent Preparation: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄; 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI; 1-10 mol%).

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF, DMF, or triethylamine) and a degassed amine base (e.g., triethylamine or diisopropylethylamine; 2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

  • Reaction Execution: Stir the reaction at room temperature or heat to 40-80 °C until the starting material is consumed (typically 2-24 hours), as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate, and then partition the residue between an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via silica gel column chromatography.

Data Presentation
EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT1280-95
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DIPEADMF60675-90
3Propargyl alcoholPd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NTHFRT2470-85
41-OctynePd(PPh₃)₄ (4)CuI (8)Et₃NDMF501880-90

Note: The presented yields are representative for Sonogashira couplings of halopyridines and may vary.[1]

start Start reagents Combine this compound, Pd catalyst, and CuI in Schlenk tube start->reagents inert Evacuate and backfill with inert gas reagents->inert solvent_base Add degassed solvent and amine base inert->solvent_base alkyne Add terminal alkyne solvent_base->alkyne react Stir at appropriate temperature alkyne->react monitor Monitor progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Filter through celite, concentrate, and perform aqueous work-up monitor->workup Complete purify Purify by column chromatography workup->purify end End purify->end

Caption: Experimental workflow for Sonogashira coupling.

Buchwald-Hartwig Amination for the Synthesis of 2-Amino-3-fluoropyridines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a diverse range of 2-amino-3-fluoropyridines from this compound and primary or secondary amines.

Experimental Protocol
  • Reagent Preparation: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst; 1-5 mol%), a suitable phosphine ligand (if not using a pre-catalyst, e.g., XPhos, SPhos, or RuPhos; 1.1-1.5 equiv. relative to Pd), and a strong base (e.g., NaOtBu, KOtBu, or LHMDS; 1.5-2.5 equiv.).

  • Substrate Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF).

  • Reaction Execution: Seal the tube and heat the mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) for the necessary time (4-24 hours). Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

Data Presentation
EntryAminePd Pre-catalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineXPhos Pd G3 (2)NaOtBuToluene1001680-95
2AnilineRuPhos Pd G3 (2)LHMDS1,4-Dioxane902075-90
3BenzylamineSPhos Pd G4 (1.5)KOtBuTHF801280-90
4n-ButylamineXPhos Pd G3 (3)NaOtBuToluene1102470-85

Note: The yields are representative and based on typical outcomes for Buchwald-Hartwig aminations of halopyridines. The choice of ligand and base is crucial and often substrate-dependent.

start Start reagents Combine Pd pre-catalyst, ligand (if needed), and base in Schlenk tube (inert atmosphere) start->reagents substrates Add this compound and amine reagents->substrates solvent Add anhydrous, degassed solvent substrates->solvent react Seal tube and heat with stirring solvent->react monitor Monitor progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Cool, dilute, filter, and perform aqueous work-up monitor->workup Complete purify Purify by column chromatography workup->purify end End purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of a wide array of 2-substituted 3-fluoropyridines. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide reliable and high-yielding methods for the introduction of aryl, alkynyl, and amino moieties, respectively. The protocols and data presented herein offer a solid foundation for researchers in the fields of organic synthesis and drug discovery to access novel and potentially bioactive molecules. Optimization of the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may be necessary to achieve optimal results for specific substrates.

References

Application Notes and Protocols for Stille Coupling of 3-Fluoro-2-iodopyridine with Organostannanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Stille cross-coupling reaction of 3-fluoro-2-iodopyridine with various organostannanes. This reaction is a powerful tool for the synthesis of functionalized 3-fluoropyridine derivatives, which are important scaffolds in medicinal chemistry and drug development. The protocols outlined below cover the coupling with aryl, vinyl, and alkynyl organostannanes, offering a versatile approach to a wide range of substituted fluoropyridines.

Introduction

The Stille reaction is a versatile and widely used cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide, catalyzed by a palladium complex.[1][2] This reaction is particularly valuable in the synthesis of complex organic molecules due to its tolerance of a wide variety of functional groups and the relative stability of organostannane reagents to air and moisture.[3][4] However, it is important to note the toxicity of organotin compounds and their byproducts, which necessitates careful handling and purification procedures.[2]

The 3-fluoropyridine motif is a key structural element in numerous pharmaceutical compounds and agrochemicals. The fluorine atom can significantly influence the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. The Stille coupling of this compound provides a direct and efficient method for the introduction of various substituents at the 2-position of the pyridine ring, enabling the synthesis of diverse libraries of compounds for drug discovery and development.

Reaction Mechanism and Workflow

The catalytic cycle of the Stille coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organostannane reagent transfers its organic group (R) to the palladium center, with the tin halide being released as a byproduct.

  • Reductive Elimination: The coupled product, 3-fluoro-2-R-pyridine, is formed by the reductive elimination of the two organic ligands from the palladium complex, regenerating the active Pd(0) catalyst.

Stille_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Organostannane, Catalyst, and Ligand in a flame-dried flask B Add degassed solvent A->B C Purge with inert gas (e.g., Argon) B->C D Heat the reaction mixture (e.g., 80-110 °C) C->D E Monitor reaction progress (TLC, GC-MS, LC-MS) D->E F Cool to room temperature E->F G Aqueous work-up (e.g., KF solution to remove tin byproducts) F->G H Extract with organic solvent G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J K K J->K Characterization (NMR, MS, etc.)

Caption: General experimental workflow for the Stille coupling of this compound.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the Stille coupling of this compound with various organostannanes. Please note that yields are highly dependent on the specific substrate, catalyst, ligand, and reaction conditions, and optimization may be required.

Table 1: Stille Coupling of this compound with Aryl- and Heteroarylstannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1PhenyltributylstannanePd(PPh₃)₄ (5)-Toluene11016~85-95
22-ThienyltributylstannanePd₂(dba)₃ (2)P(o-tol)₃ (8)Toluene11012~80-90
33-FuryltributylstannanePd(PPh₃)₄ (5)-DMF10018~75-85
44-MethoxyphenyltributylstannanePdCl₂(PPh₃)₂ (5)-Dioxane10024~80-90

Table 2: Stille Coupling of this compound with Vinyl- and Alkynylstannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1VinyltributylstannanePd(PPh₃)₄ (5)--THF7012~70-80
2(E)-1-HexenyltributylstannanePd₂(dba)₃ (2.5)AsPh₃ (10)CuI (10)NMP608~75-85
3PhenylethynyltributylstannanePd(PPh₃)₄ (5)-CuI (10)DMF806~85-95
4(Trimethylsilyl)ethynyltributylstannanePdCl₂(dppf) (3)-LiCl (3 eq)DMF9010~70-80

Experimental Protocols

Materials and General Procedures:

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

  • Solvents should be anhydrous and degassed prior to use.

  • This compound and organostannanes can be obtained from commercial suppliers or synthesized according to literature procedures.

  • Palladium catalysts and ligands are commercially available.

  • Reaction progress should be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Purification is typically performed by flash column chromatography on silica gel.

Protocol 1: Stille Coupling of this compound with Phenyltributylstannane

This protocol describes a typical procedure for the arylation of this compound.

Materials:

  • This compound (1.0 mmol, 222.9 mg)

  • Phenyltributylstannane (1.1 mmol, 404.2 mg, 0.41 mL)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound and tetrakis(triphenylphosphine)palladium(0).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Add phenyltributylstannane via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and add a saturated aqueous solution of potassium fluoride (KF) (10 mL).

  • Stir the biphasic mixture vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-fluoro-2-phenylpyridine.

Protocol 2: Stille Coupling of this compound with Vinyltributylstannane

This protocol provides a general method for the vinylation of this compound.

Materials:

  • This compound (1.0 mmol, 222.9 mg)

  • Vinyltributylstannane (1.2 mmol, 380.2 mg, 0.38 mL)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

Procedure:

  • Follow steps 1-4 of Protocol 1, using anhydrous, degassed THF as the solvent and vinyltributylstannane as the coupling partner.

  • Heat the reaction mixture to 70 °C and stir for 12 hours.

  • Follow steps 6-13 of Protocol 1 for work-up and purification to obtain 3-fluoro-2-vinylpyridine.

Protocol 3: Copper(I)-Cocatalyzed Stille Coupling of this compound with Phenylethynyltributylstannane

This protocol is suitable for the alkynylation of this compound, often benefiting from the addition of a copper(I) co-catalyst.

Materials:

  • This compound (1.0 mmol, 222.9 mg)

  • Phenylethynyltributylstannane (1.1 mmol, 430.2 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)

  • Anhydrous N,N-dimethylformamide (DMF) (10 mL)

Procedure:

  • To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.

  • Follow steps 2-4 of Protocol 1, using anhydrous, degassed DMF as the solvent and phenylethynyltributylstannane as the coupling partner.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Follow steps 6-13 of Protocol 1 for work-up and purification to yield 3-fluoro-2-(phenylethynyl)pyridine.

Logical Relationships in Catalyst and Ligand Selection

The choice of catalyst and ligand is critical for a successful Stille coupling reaction. The following diagram illustrates the general considerations for selecting these components.

Catalyst_Ligand_Selection cluster_catalyst Palladium Catalyst Precursor cluster_ligand Ligand Choice cluster_considerations Key Considerations Pd0 Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) Active_Pd0 Active Pd(0)Lₙ Catalyst Pd0->Active_Pd0 Directly active or via ligand dissociation PdII Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) PdII->Active_Pd0 In situ reduction Ligand_Effect Influences: - Catalyst stability - Reaction rate - Substrate scope Phosphine Phosphine Ligands (e.g., PPh₃, P(o-tol)₃, dppf) Phosphine->Ligand_Effect Arsine Arsine Ligands (e.g., AsPh₃) Arsine->Ligand_Effect Reactivity Substrate Reactivity (Aryl > Vinyl > Alkyl) Sterics Steric Hindrance Electronics Electronic Effects (Electron-withdrawing groups on halide can accelerate oxidative addition)

Caption: Factors influencing the selection of palladium catalysts and ligands for Stille coupling reactions.

References

Application Notes and Protocols for the Heck Reaction of 3-Fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing the Heck reaction with 3-Fluoro-2-iodopyridine. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] It is a cornerstone of modern organic synthesis, widely employed in the pharmaceutical industry for the construction of complex molecular architectures.[2] This guide offers a summary of common reaction conditions, a detailed experimental protocol, and visualizations of the experimental workflow and catalytic cycle to aid in the successful application of this methodology.

The presence of both a fluorine atom and an iodine atom on the pyridine ring makes this compound an interesting and potentially challenging substrate. The electron-withdrawing nature of the fluorine and the pyridine nitrogen can influence the reactivity of the C-I bond in the oxidative addition step of the catalytic cycle. The protocols provided herein are based on established methodologies for similar aryl and heteroaryl halides.[3][4]

Summary of Heck Reaction Conditions

The successful execution of a Heck reaction is dependent on the careful selection of several key parameters. The following table summarizes typical conditions and provides a starting point for the optimization of the reaction with this compound.

ParameterTypical ConditionsNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂, [Pd(PPh₃)₄]Palladium(II) acetate is a common and often effective precatalyst.[1][5]
Catalyst Loading 1 - 5 mol%Lower catalyst loadings are generally preferred for cost-effectiveness.[3]
Ligand PPh₃, P(o-tol)₃, BINAPPhosphine ligands are often used to stabilize the palladium catalyst.[1][4]
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required to neutralize the hydrogen halide produced.[1][5]
Solvent DMF, Acetonitrile, ToluenePolar aprotic solvents are commonly employed.[3][6]
Alkene Styrene, Acrylates, Unactivated olefinsA slight excess of the alkene is often used.[3]
Reactant Ratio ~1:1.2 (Aryl halide:Alkene)This ensures complete consumption of the more valuable aryl halide.[3]
Temperature 80 - 140 °CThe optimal temperature depends on the reactivity of the substrates.[3][7]
Reaction Time 12 - 48 hoursReaction progress should be monitored by TLC or GC-MS.

Detailed Experimental Protocol

This protocol describes a general procedure for the Heck reaction of this compound with a generic alkene (e.g., styrene). Optimization may be necessary for different alkene coupling partners.

Materials:

  • This compound

  • Alkene (e.g., Styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous DMF (5 mL) to the flask and stir the mixture at room temperature for 10-15 minutes. This allows for the in-situ formation of the active Pd(0) catalyst.[3] Subsequently, add triethylamine (1.5 mmol, 1.5 eq).

  • Reactant Addition: To the stirred mixture, add this compound (1.0 mmol, 1.0 eq) followed by the alkene (1.2 mmol, 1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Process

To further aid in the understanding of the Heck reaction, the following diagrams illustrate the general experimental workflow and the underlying catalytic cycle.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants (this compound, Alkene) setup Reaction Setup (Inert Atmosphere, Solvent) prep_reactants->setup prep_catalyst Prepare Catalyst System (Pd(OAc)₂, PPh₃, Base) prep_catalyst->setup heating Heating and Stirring setup->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization

Caption: A general workflow for the Heck reaction.

G pd0 Pd(0)L₂ pd_complex R-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition (R-X) alkene_adduct R-Pd(II)-X (Alkene)L pd_complex->alkene_adduct Alkene Coordination insertion_product Product-Pd(II)-H L₂ alkene_adduct->insertion_product Migratory Insertion insertion_product->pd0 β-Hydride Elimination & Reductive Elimination (+ Base) product_out Substituted Alkene insertion_product->product_out

Caption: The catalytic cycle of the Heck reaction.

References

Application of 3-Fluoro-2-iodopyridine in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-2-iodopyridine is a versatile synthetic intermediate with significant potential in the development of novel agrochemicals. The presence of both a fluorine atom and a highly reactive iodine atom on the pyridine ring allows for selective functionalization, enabling the construction of complex molecular architectures. The 3-fluoropyridine moiety is a key pharmacophore in a number of successful agrochemicals, where the fluorine atom can enhance metabolic stability, binding affinity, and overall biological efficacy. This application note details a synthetic protocol for a key intermediate in the synthesis of agrochemical analogues, starting from this compound.

Application: Synthesis of a Key Intermediate for Fluazinam Analogues

The fungicide Fluazinam is a diarylamine derivative containing a substituted aminopyridine core. A key building block for the synthesis of Fluazinam and its analogues is 2-amino-3-fluoropyridine (or its substituted derivatives). This application note describes a proposed two-step synthesis of 2-amino-3-fluoropyridine from this compound via a Buchwald-Hartwig amination reaction, a powerful method for the formation of carbon-nitrogen bonds.

Proposed Synthetic Pathway

The proposed synthesis involves the palladium-catalyzed coupling of this compound with an ammonia surrogate, benzophenone imine, followed by acidic hydrolysis to yield the desired 2-amino-3-fluoropyridine.

This compound This compound Intermediate_Imine Intermediate_Imine This compound->Intermediate_Imine Pd₂(dba)₃, Xantphos NaOtBu, Toluene, 110 °C 2-Amino-3-fluoropyridine 2-Amino-3-fluoropyridine Intermediate_Imine->2-Amino-3-fluoropyridine 2 M HCl, THF rt

Caption: Proposed synthesis of 2-amino-3-fluoropyridine.

Experimental Protocols

Part 1: Synthesis of N-(3-fluoropyridin-2-yl)-1,1-diphenylmethanimine

This protocol is adapted from a similar Buchwald-Hartwig amination of an aryl halide with benzophenone imine.

Materials:

  • This compound (1.0 equiv)

  • Benzophenone imine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous toluene to dissolve the catalyst and ligand.

  • Add this compound (1.0 equiv) and sodium tert-butoxide (1.4 equiv) to the flask.

  • Finally, add benzophenone imine (1.2 equiv) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(3-fluoropyridin-2-yl)-1,1-diphenylmethanimine.

Part 2: Synthesis of 2-Amino-3-fluoropyridine

Materials:

  • N-(3-fluoropyridin-2-yl)-1,1-diphenylmethanimine (1.0 equiv)

  • 2 M Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the purified N-(3-fluoropyridin-2-yl)-1,1-diphenylmethanimine (1.0 equiv) in THF.

  • Add 2 M HCl and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude 2-amino-3-fluoropyridine.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes representative quantitative data for Buchwald-Hartwig amination reactions of similar aryl halides with benzophenone imine, which can be used as a starting point for optimization.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene1001885
24-IodoanisolePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1002492
31-Iodo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane1101289

Experimental Workflow

cluster_part1 Part 1: Buchwald-Hartwig Amination cluster_part2 Part 2: Hydrolysis Setup Setup Reaction Reaction Setup->Reaction Add reagents Monitoring Monitoring Reaction->Monitoring Heat & Stir Workup Workup Monitoring->Workup Reaction Complete Purification Purification Workup->Purification Crude Product Intermediate_Imine Intermediate_Imine Purification->Intermediate_Imine Pure Product Dissolution Dissolution Hydrolysis_Reaction Hydrolysis_Reaction Dissolution->Hydrolysis_Reaction Add HCl Hydrolysis_Monitoring Hydrolysis_Monitoring Hydrolysis_Reaction->Hydrolysis_Monitoring Stir at rt Hydrolysis_Workup Hydrolysis_Workup Hydrolysis_Monitoring->Hydrolysis_Workup Reaction Complete Final_Product Final_Product Hydrolysis_Workup->Final_Product Pure Product

Caption: General experimental workflow for the synthesis.

Conclusion

This compound serves as a valuable starting material for the synthesis of key agrochemical intermediates. The proposed Buchwald-Hartwig amination provides a modern and efficient route to 2-amino-3-fluoropyridine, a crucial building block for analogues of the fungicide Fluazinam. The detailed protocols and workflows provided herein offer a solid foundation for researchers in the agrochemical industry to explore the synthesis of novel and effective crop protection agents.

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 3-Fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and reaction parameters for the microwave-assisted Suzuki-Miyaura cross-coupling of 3-Fluoro-2-iodopyridine with various boronic acids. This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, often improved yields, and enhanced reproducibility, making it a valuable tool in drug discovery and development for the synthesis of novel fluoro-substituted biaryl compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in modern organic synthesis for the formation of C-C bonds, particularly in the construction of biaryl and heteroaryl structures prevalent in pharmaceutical agents.[1][2][3] The incorporation of a fluorine atom into pyridine rings can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and pKa. Microwave-assisted organic synthesis accelerates chemical reactions by utilizing microwave energy for efficient and uniform heating, which can lead to higher throughput and cleaner reaction profiles.[3][4] This document outlines a general yet robust protocol for the microwave-assisted Suzuki coupling of this compound.

Reaction Principle

The reaction involves the palladium-catalyzed cross-coupling of this compound with an organoboronic acid in the presence of a base. The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst.[4]

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 XBOH2 X-B(OH)₂ Transmetalation->XBOH2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product R1X R¹-X (this compound) R1X->OxAdd R2BOH2 R²-B(OH)₂ (Boronic Acid) R2BOH2->Transmetalation Base Base Base->Transmetalation

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Data Summary

The following tables summarize typical reaction conditions for microwave-assisted Suzuki coupling of halopyridines, which can be adapted for this compound.

Table 1: Catalyst, Base, and Solvent Combinations

Catalyst (mol%)Base (equivalents)Solvent SystemTypical Temperature (°C)Typical Time (min)Reference
Pd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O (1:1)Not specifiedNot specified[5][6]
Pyridine-Pyrazole/Pd(II) (0.1)KOH (2)EtOH/H₂O (1:1)1202[1][2][7]
Pd(PPh₃)₄ (5)K₂CO₃ (2-3)1,4-Dioxane/H₂O (4:1)12015[4]
Pd EnCat™ (10)Bu₄NOAc (3)MeCN14015
Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃Na₂CO₃Not specified15020
Pd(PPh₃)₄ (0.5-5)K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)10015[8][9]
PdCl₂(dppf)K₂CO₃Dioxane13540[10]

Table 2: Representative Reaction Parameters

ParameterValue
Substrate This compound
Boronic Acid 1.2 - 1.5 equivalents
Catalyst Pd(PPh₃)₄ (2-5 mol%) or other suitable Pd catalyst
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)
Solvent 1,4-Dioxane/H₂O (4:1) or DMF/H₂O (1:1)
Concentration 0.1 - 0.5 M
Microwave Power As required to maintain temperature
Temperature 100 - 150 °C
Reaction Time 5 - 30 minutes

Detailed Experimental Protocol

This protocol provides a general procedure for the microwave-assisted Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v, degassed)

  • Microwave synthesis vial (appropriate size)

  • Magnetic stir bar

Procedure:

  • Reagent Preparation: To a microwave synthesis vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system to the vial. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

  • Vial Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).[4] The reaction progress can be monitored by TLC or LC-MS.

  • Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the desired 2-aryl-3-fluoropyridine.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Combine Reactants (this compound, Boronic Acid, Catalyst, Base) in Microwave Vial B 2. Add Degassed Solvent A->B C 3. Seal Vial B->C D 4. Microwave Irradiation (Set Temperature and Time) C->D E 5. Cooling to Room Temperature D->E F 6. Work-up (Dilution, Filtration, Extraction, Drying) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Figure 2: A typical experimental workflow for microwave-assisted Suzuki coupling.

Safety Precautions

  • Microwave-assisted reactions should be carried out in a well-ventilated fume hood.

  • Pressure and temperature limits of the microwave vials and reactor should not be exceeded.

  • Palladium catalysts are toxic and should be handled with appropriate personal protective equipment.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

Troubleshooting

  • Low Yield:

    • Ensure all reagents are dry and solvents are properly degassed.

    • Screen different palladium catalysts, ligands, bases, and solvent systems.[1][2]

    • Increase the reaction temperature or time.

  • Incomplete Reaction:

    • Verify the activity of the catalyst.

    • Increase the equivalents of the boronic acid and/or base.

  • Side Product Formation:

    • Homocoupling of the boronic acid can occur. Using a different base or lower temperature may mitigate this.

    • Protodeboronation of the boronic acid can be an issue. Ensure anhydrous conditions.

Conclusion

The microwave-assisted Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of 2-aryl-3-fluoropyridines. The protocols and data presented here provide a solid foundation for researchers to develop and optimize this important transformation for applications in medicinal chemistry and materials science. The significant reduction in reaction time and potential for improved yields make this an attractive alternative to conventional heating methods.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-Fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting and optimizing the Suzuki-Miyaura coupling reaction with 3-fluoro-2-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Suzuki coupling of this compound are a frequent challenge and can stem from several factors. The electron-withdrawing nature of both the pyridine nitrogen and the fluorine atom can influence the reactivity of the C-I bond and the stability of the intermediates. Key areas to investigate include catalyst deactivation, suboptimal reaction conditions, and side reactions.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is critical. For electron-deficient substrates like 2-halopyridines, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more active catalyst systems.

    • Recommended Catalysts: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ or a pre-formed precatalyst (e.g., XPhos Pd G3) are often more effective for challenging couplings. These bulky, electron-rich ligands can promote the oxidative addition step and stabilize the palladium center.

    • Catalyst Loading: While a typical starting point is 1-5 mol%, optimizing the catalyst loading can be beneficial. In some cases, a slightly higher loading might be necessary to overcome catalyst deactivation.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.

    • Common Bases: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective.

    • Screening: If yield is low, screening different bases is a recommended optimization step.

  • Solvent System: The solvent can influence catalyst solubility, reagent stability, and reaction kinetics.

    • Common Solvents: A mixture of an organic solvent and water is common, such as 1,4-dioxane/water or toluene/water. The water is often necessary to dissolve the inorganic base. Anhydrous solvents can also be used, particularly with certain bases like KF.

    • Solvent Effects: The polarity of the solvent can be a critical factor. For instance, polar aprotic solvents like DMF or MeCN can sometimes offer different selectivity or improved yields compared to nonpolar solvents like toluene.

  • Reaction Temperature: Insufficient temperature can lead to an incomplete reaction.

    • Optimization: Gradually increasing the reaction temperature, often in the range of 80-120 °C, can improve the reaction rate. However, be aware that excessively high temperatures can lead to catalyst decomposition or an increase in side reactions.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.

    • Degassing: Ensure that all solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique. The reaction vessel should be purged with an inert gas before adding the reagents.

Q2: I am observing significant formation of side products. What are the likely side reactions and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield. The most common side products are due to homocoupling, protodeborylation, and dehalogenation.

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.

    • Cause: Often promoted by the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.

    • Solution: Rigorous degassing of the reaction mixture is crucial. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can also help minimize homocoupling.

  • Protodeborylation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom.

    • Cause: Pyridylboronic acids can be susceptible to this, especially at elevated temperatures and in the presence of water.

    • Solution:

      • Use milder reaction conditions (lower temperature, shorter reaction time) if possible.

      • Employing anhydrous solvents can reduce the rate of protodeborylation.

      • Consider using a boronic ester (e.g., a pinacol ester) or a trifluoroborate salt instead of the boronic acid, as these can be more stable.

  • Dehalogenation: The starting this compound can be reduced to 3-fluoropyridine.

    • Cause: This can occur under harsh reaction conditions.

    • Solution: Optimize reaction conditions by screening different bases and lowering the reaction temperature to find conditions that favor cross-coupling over dehalogenation.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize the effect of different catalysts, bases, and solvents on the yield of Suzuki coupling reactions involving pyridyl halides, which can serve as a guide for optimizing your reaction with this compound.

Table 1: Effect of Catalyst and Ligand

Catalyst/Ligand SystemSubstratesYield (%)Reference
Pd(dppf)Cl₂2-Bromopyridine + Arylboronic acid55-60
Pd₂(dba)₃ / SPhos2-Chloropyridine + Arylboronic acidHigh Yields
Pd(OAc)₂ / P(tBu)₃Aryl Halides + Arylboronic acidsHigh Yields
Pd(PPh₃)₄6-Methylpyridine-2-boronic ester + Aryl bromide11

Table 2: Effect of Base

BaseModel ReactionYield (%)Reference
Na₂CO₃Aryl iodide + Phenylboronic acid98
K₂CO₃Aryl iodide + Phenylboronic acid95
K₃PO₄Aryl iodide + Phenylboronic acid92
NaOHAryl iodide + Phenylboronic acid85
KOHAryl iodide + Phenylboronic acid88

Table 3: Effect of Solvent

SolventModel ReactionYield (%)Reference
Dioxane/H₂OPyFluor + 2-Thiopheneboronic acidGood Yield
Toluene/H₂OPyFluor + 2-Thiopheneboronic acidModerate Yield
AcetonitrilePyFluor + 2-Thiopheneboronic acidAcceptable Yield
IsopropanolPyFluor + 2-Thiopheneboronic acidAcceptable Yield

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure that should be optimized for your specific boronic acid partner.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or ester (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or 2-MeTHF)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, the base, and the palladium catalyst.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1 - 0.5 M with respect to the this compound.

  • Place the vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (e.g., 80-120 °C) for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) (Oxidative Addition Intermediate) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) (Transmetalation Intermediate) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) ArPdAr_prime->Product ArX Ar-X (this compound) ArX->ArPdX Boronic Ar'-B(OR)₂ Boronic->ArPdX Base Base Base->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield with This compound catalyst Optimize Catalyst System (e.g., Buchwald Ligands/Precatalysts) start->catalyst base Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) start->base conditions Adjust Reaction Conditions (Temperature, Solvent) start->conditions side_reactions Address Side Reactions (Degas, Use Boronic Ester) start->side_reactions catalyst->base base->conditions conditions->side_reactions success Improved Yield side_reactions->success

Caption: A troubleshooting workflow for improving the yield of Suzuki coupling.

Parameter_Relationships Yield Reaction Yield Catalyst Catalyst & Ligand Catalyst->Yield Base Base Base->Yield SideReactions Side Reactions (Homocoupling, Protodeborylation) Base->SideReactions Can Influence Solvent Solvent Solvent->Yield Temperature Temperature Temperature->Yield Temperature->SideReactions Can Increase SideReactions->Yield Reduces

Caption: Key parameters influencing the yield of the Suzuki coupling reaction.

Technical Support Center: Sonogashira Coupling of 3-Fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira coupling of 3-Fluoro-2-iodopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Sonogashira coupling of this compound?

A1: The two most prevalent side reactions are the homocoupling of the terminal alkyne (Glaser coupling) to form a diyne, and hydrodehalogenation of the starting material, this compound, to produce 3-fluoropyridine. Glaser coupling is often promoted by the copper(I) co-catalyst in the presence of oxygen[1]. Hydrodehalogenation can occur under certain palladium-catalyzed conditions, leading to the loss of the iodide[2].

Q2: My reaction is not proceeding, or the yield is very low. What are the primary factors to check?

A2: Low or no yield in a Sonogashira coupling can stem from several factors. Key areas to investigate include the quality and activity of the palladium catalyst and copper(I) co-catalyst, the purity of the reagents and solvents, and the exclusion of oxygen from the reaction system. The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > OTf > Br > Cl, making the C-I bond on your substrate highly reactive[3]. Therefore, catalyst deactivation or issues with the reaction environment are common culprits.

Q3: I am observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this?

A3: To minimize Glaser coupling, it is crucial to maintain a strictly inert atmosphere throughout the reaction, as oxygen promotes this side reaction[1]. This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas like argon or nitrogen. Additionally, considering a copper-free Sonogashira protocol can be an effective strategy to avoid the primary catalyst for this unwanted dimerization.

Q4: How can I prevent the hydrodehalogenation of my this compound starting material?

A4: Hydrodehalogenation, the replacement of the iodine atom with a hydrogen atom, can be a competing side reaction. This is sometimes observed with polyhalogenated aromatic compounds[2]. To mitigate this, using milder reaction conditions, such as lower temperatures and shorter reaction times, can be beneficial. The choice of palladium catalyst and ligands can also influence the prevalence of this side reaction.

Q5: What is the typical reactivity of the C-I bond in this compound for Sonogashira coupling?

A5: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions like the Sonogashira coupling[3]. The electron-withdrawing effect of the adjacent fluorine atom can further activate the C-I bond towards oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle[1].

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure proper storage and handling to prevent degradation.Catalysts, especially palladium(0) species, can be sensitive to air and moisture, leading to reduced activity.
Poor Reagent/Solvent Quality Use anhydrous and degassed solvents. Purify the terminal alkyne if necessary. Use a high-purity amine base.Impurities can poison the catalyst. Oxygen promotes the unwanted Glaser coupling of the alkyne[1].
Incomplete Reaction Increase the reaction temperature moderately (e.g., to 40-65 °C) or prolong the reaction time. Monitor the reaction progress by TLC or GC-MS. Add a slight excess (1.1-1.2 equivalents) of the terminal alkyne[1].While the C-I bond is reactive, some substrate combinations may require more forcing conditions to go to completion.
Catalyst Decomposition If the reaction mixture turns black, this indicates the formation of palladium black. This can be caused by impurities, high temperatures, or an inappropriate solvent. Ensure all reagents and solvents are pure and the reaction is conducted at an appropriate temperature under an inert atmosphere.The formation of palladium black signifies the precipitation of elemental palladium, rendering the catalyst inactive.
Issue 2: Formation of Alkyne Homocoupling (Glaser) Product
Potential Cause Troubleshooting Step Rationale
Presence of Oxygen Rigorously degas all solvents and the reaction headspace (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Maintain a positive pressure of argon or nitrogen throughout the reaction.Oxygen is a key promoter of the oxidative homocoupling of terminal alkynes, which is catalyzed by the copper(I) species[1].
High Copper Concentration Reduce the loading of the copper(I) iodide co-catalyst to the minimum effective amount (e.g., 1-5 mol%).While catalytic, higher concentrations of copper can accelerate the rate of Glaser coupling.
Copper-Mediated Pathway Switch to a copper-free Sonogashira protocol. This may require the use of specific palladium catalysts or ligands to facilitate the reaction.Eliminating the copper co-catalyst directly removes the primary pathway for Glaser coupling.
High Alkyne Concentration Add the terminal alkyne slowly to the reaction mixture using a syringe pump.Maintaining a low instantaneous concentration of the alkyne can favor the cross-coupling reaction over the bimolecular homocoupling.
Issue 3: Formation of Hydrodehalogenation Product (3-Fluoropyridine)
Potential Cause Troubleshooting Step Rationale
Harsh Reaction Conditions Reduce the reaction temperature and shorten the reaction time. Monitor the reaction closely and stop it once the starting material is consumed.Higher temperatures can sometimes promote side reactions, including hydrodehalogenation[2].
Catalyst/Ligand Choice Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can sometimes influence the selectivity of the catalytic cycle.The nature of the ligand sphere around the palladium center can affect the relative rates of the desired cross-coupling and undesired side reactions.
Hydrogen Source Ensure anhydrous conditions. While the exact hydrogen source can vary, residual water or the amine base can sometimes act as a proton source in the hydrodehalogenation pathway.Minimizing potential proton sources in the reaction mixture can help suppress this side reaction.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of substituted fluoropyridines with various terminal alkynes, based on literature data for analogous substrates. These can serve as a starting point for optimizing the reaction of this compound.

Table 1: Typical Reaction Conditions for Sonogashira Coupling of Halogenated Pyridines

ParameterConditionNotes
Aryl Halide This compound (1.0 equiv)Iodides are generally more reactive than bromides[3].
Terminal Alkyne 1.1 - 1.5 equivA slight excess is often used to drive the reaction to completion[1].
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%)Other catalysts can be screened for optimal performance.
Copper Co-catalyst CuI (4-10 mol%)Essential for the traditional Sonogashira mechanism, but can be omitted in copper-free protocols.
Base Et₃N or DIPEA (2-3 equiv)Acts as a solvent and proton scavenger.
Solvent THF or DMFAnhydrous and degassed.
Temperature Room Temperature to 65 °CHigher temperatures may be needed for less reactive substrates but can increase side reactions[1].
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent Glaser coupling and catalyst decomposition[1].

Table 2: Representative Yields for Sonogashira Coupling of Substituted Pyridines

Aryl HalideAlkyneProductYield (%)Reference
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzene6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile92[4]
6-Bromo-3-fluoro-2-cyanopyridinePhenylacetylene3-Fluoro-6-(phenylethynyl)picolinonitrile93[4]
2-Amino-3-bromopyridinePhenylacetylene2-Amino-3-(phenylethynyl)pyridine72-96[5]
3-Fluoro-4-iodopyridinePhenylacetylene3-Fluoro-4-(phenylethynyl)pyridine85-95 (expected)[1]

Note: Yields are for isolated products and can vary depending on the specific reaction conditions and the nature of the substrates.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol is a general starting point and may require optimization for specific terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.)[1].

  • Add anhydrous and degassed solvent (THF or DMF) followed by the amine base (Et₃N or DIPEA, 2-3 equiv.)[1].

  • Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.

  • Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe[1].

  • Stir the reaction at room temperature or heat to 40-65 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkynyl-3-fluoropyridine.

Visualizations

Sonogashira_Main_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArylHalide This compound ArylHalide->OxAdd PdII_Complex Ar-Pd(II)(I)L₂ OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation CuAcetylide Cu-C≡C-R CuAcetylide->Transmetalation PdII_Alkyne_Complex Ar-Pd(II)(C≡C-R)L₂ Transmetalation->PdII_Alkyne_Complex ReductiveElimination Reductive Elimination PdII_Alkyne_Complex->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product 3-Fluoro-2-alkynylpyridine ReductiveElimination->Product Glaser_Coupling_Side_Reaction Alkyne1 R-C≡C-H Homocoupling Oxidative Homocoupling Alkyne1->Homocoupling Alkyne2 R-C≡C-H Alkyne2->Homocoupling CuCatalyst Cu(I) Catalyst CuCatalyst->Homocoupling Catalyzes Oxygen Oxygen (O₂) Oxygen->Homocoupling Promotes Diyne R-C≡C-C≡C-R (Glaser Product) Homocoupling->Diyne Hydrodehalogenation_Side_Reaction ArylIodide This compound Dehalogenation Hydrodehalogenation ArylIodide->Dehalogenation PdCatalyst Pd Catalyst PdCatalyst->Dehalogenation Catalyzes HSource Hydrogen Source (e.g., Amine, H₂O) HSource->Dehalogenation Provides H⁺ Product 3-Fluoropyridine Dehalogenation->Product Troubleshooting_Workflow Start Reaction Issue Identified CheckYield Low or No Yield? Start->CheckYield CheckSideProducts Major Side Products? CheckYield->CheckSideProducts No TroubleshootYield Verify Catalyst, Reagents, and Inert Atmosphere CheckYield->TroubleshootYield Yes CheckGlaser Glaser Coupling? CheckSideProducts->CheckGlaser Yes Optimize Optimize Conditions (Temp, Time, Stoichiometry) CheckSideProducts->Optimize No TroubleshootYield->Optimize TroubleshootGlaser Improve Degassing, Reduce Cu(I), or Use Cu-free Conditions CheckGlaser->TroubleshootGlaser Yes CheckDehalogenation Hydrodehalogenation? CheckGlaser->CheckDehalogenation No TroubleshootGlaser->Optimize TroubleshootDehalogenation Use Milder Conditions, Screen Ligands CheckDehalogenation->TroubleshootDehalogenation Yes CheckDehalogenation->Optimize No TroubleshootDehalogenation->Optimize

References

Technical Support Center: Cross-Coupling Reactions of 3-Fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the palladium-catalyzed cross-coupling of 3-fluoro-2-iodopyridine.

The presence of the pyridine nitrogen adjacent to the reaction center in this compound presents a significant challenge known as the "2-pyridyl problem." The lone pair of electrons on the nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of inactive complexes and subsequent catalyst poisoning.[1] This guide offers practical solutions to mitigate these issues and achieve successful cross-coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

A1: The primary reason for low conversion is often catalyst poisoning by the pyridine nitrogen.[1] The nitrogen atom acts as a Lewis base and coordinates to the palladium center, inhibiting the catalytic cycle.[1] This is particularly problematic for substrates like this compound where the coupling site is at the 2-position.

Q2: What is the primary mechanism of catalyst deactivation in this reaction?

A2: The main deactivation pathway is the formation of stable, inactive palladium-pyridine complexes.[1] The pyridine nitrogen binds to the metal center, preventing the necessary steps of the catalytic cycle, such as oxidative addition or reductive elimination, from occurring efficiently.[1]

Q3: How can I prevent the pyridine nitrogen from poisoning my catalyst?

A3: The most effective strategy is to use bulky, electron-rich phosphine ligands.[1] These ligands sterically hinder the approach of the pyridine nitrogen to the palladium center. The electron-rich nature of these ligands also increases the electron density on the palladium, which can promote the desired catalytic steps.[2] Commonly successful ligands include Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) and trialkylphosphines (e.g., P(t-Bu)₃).[1]

Q4: I am observing significant amounts of homocoupling of my boronic acid reagent. What causes this and how can I minimize it?

A4: Homocoupling is a common side reaction, often promoted by the presence of oxygen, which can interfere with the catalytic cycle. To minimize homocoupling, it is crucial to rigorously exclude oxygen from the reaction. This can be achieved by using flame-dried glassware, thoroughly degassing all solvents and reagents (e.g., by sparging with an inert gas or using freeze-pump-thaw cycles), and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[3]

Q5: My starting material is being consumed, but I am not forming the desired product. Instead, I am seeing dehalogenation (replacement of iodine with hydrogen). How can I address this?

A5: Dehalogenation can compete with the desired cross-coupling reaction. The choice of ligand and base can influence the relative rates of these two pathways.[1] Optimizing these parameters can help favor the cross-coupling reaction. Additionally, higher reaction temperatures can sometimes promote dehalogenation, so it may be beneficial to run the reaction at a lower temperature.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst poisoning by pyridine nitrogen.Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃).
Inefficient oxidative addition.The C-I bond in this compound is generally reactive. However, if issues persist, a modest increase in reaction temperature (in 10-20°C increments) may be beneficial.[1]
Poor quality of reagents or solvents.Ensure all reagents are pure and solvents are anhydrous and degassed.
Formation of Side Products Homocoupling of the boronic acid.Rigorously exclude oxygen by degassing solvents and using an inert atmosphere.
Protodeboronation (loss of the boronic acid group).Use anhydrous conditions and consider a non-aqueous base like K₃PO₄.[1]
Dehalogenation of the starting material.Optimize the ligand and base combination. Consider lowering the reaction temperature.[1]
Catalyst Decomposition Formation of palladium black.This can occur if the catalytic cycle is slow due to pyridine inhibition. Implementing strategies to accelerate the cycle (e.g., using a more effective ligand) can prevent catalyst agglomeration.[1]

Representative Catalytic Systems for Suzuki-Miyaura Coupling of 2-Halopyridines

The selection of the appropriate catalyst, ligand, base, and solvent is critical for a successful cross-coupling reaction. The following table summarizes conditions that have been reported for Suzuki-Miyaura couplings of analogous 2-halopyridine systems. These should serve as a good starting point for the optimization of the cross-coupling of this compound.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane80-110A common and often effective system for challenging couplings.[4]
Pd(OAc)₂SPhosCs₂CO₃Toluene/H₂O100Biphasic system can be beneficial for solubility.
XPhos Pd G3K₂CO₃THF/H₂O65-80A commercially available pre-catalyst that is often highly active.
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-100A more traditional catalyst, may be less effective for this substrate.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium pre-catalyst, and the ligand.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

CatalystPoisoning Active_Catalyst Active Pd(0)L Catalyst Inactive_Complex Inactive Pd(0)L(Pyridine) Complex (Poisoned) Active_Catalyst->Inactive_Complex Coordination of Pyridine Nitrogen Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Enters Cycle Pyridine_Substrate This compound Pyridine_Substrate->Inactive_Complex Pyridine_Substrate->Catalytic_Cycle Reactant No_Reaction No Product Formation Inactive_Complex->No_Reaction Halts Cycle Bulky_Ligand Bulky Ligand (L) (e.g., XPhos) Bulky_Ligand->Active_Catalyst Steric Shielding Prevents Poisoning

Caption: Mechanism of catalyst poisoning by this compound and the preventative role of bulky ligands.

ExperimentalWorkflow Start Start Setup Combine Reagents (Substrate, Boronic Acid, Base, Catalyst, Ligand) in Schlenk Flask Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Solvent Add Degassed Anhydrous Solvent Inert->Solvent React Heat and Stir (e.g., 80-110 °C) Solvent->React Monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) React->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

Technical Support Center: Purification of Crude 3-Fluoro-2-iodopyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-fluoro-2-iodopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture?

A1: Common impurities can include unreacted starting materials such as 2-chloro-3-fluoropyridine, residual solvents, and side-products from the synthesis.[1] Depending on the synthetic route, isomeric byproducts or di-iodinated pyridines could also be present.

Q2: What are the recommended primary purification methods for this compound?

A2: The two primary methods for purification are column chromatography and recrystallization. The choice between them depends on the scale of the reaction and the nature of the impurities.

Q3: What is the expected appearance and physical state of pure this compound?

A3: Pure this compound is typically an off-white to light yellow solid.[1]

Q4: What are some key physical properties of this compound?

A4: The following table summarizes key physical properties for this compound and a related isomer, 3-fluoro-4-iodopyridine, for comparison.

PropertyThis compound3-Fluoro-4-iodopyridine
Molecular Formula C₅H₃FINC₅H₃FIN
Molecular Weight 222.99 g/mol [2]222.99 g/mol [3]
CAS Number 146141-04-0[1][2]22282-75-3[3]
Boiling Point 203.1±20.0 °C (Predicted)[1]Not specified
Melting Point Not specified85-89 °C[3][4]
Appearance Off-white to light yellow Solid[1]Off-white to crystalline solid[3]
Storage Temperature 2–8 °C under inert gas[1]2-8°C[5]

Q5: How can I assess the purity of the final product?

A5: The purity of this compound can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis. A sharp melting point range would indicate high purity.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low recovery of the product after aqueous work-up.

  • Question: Why is the yield of my this compound low after extraction?

  • Answer: Pyridine derivatives can be lost into the aqueous layer if the pH is acidic, due to the protonation of the basic pyridine nitrogen. During the aqueous extraction, ensure the pH is neutral to slightly basic. Using a saturated brine solution for the final wash can also help to minimize the solubility of the product in the aqueous phase.[6]

Issue 2: The product appears to be decomposing on the silica gel column.

  • Question: My TLC analysis shows a new spot appearing, and the product spot is diminishing during column chromatography. What should I do?

  • Answer: Some halogenated pyridines can be sensitive to acidic silica gel.[6] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if any degradation has occurred. If the compound is unstable, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%).[6] Alternatively, using a different stationary phase such as neutral alumina may be beneficial.[7]

Issue 3: Difficulty in separating the product from impurities via column chromatography.

  • Question: I am struggling to separate my product from a close-running impurity on the TLC and column. How can I improve the separation?

  • Answer: For co-eluting compounds, optimizing the solvent system is crucial. If you are using a standard system like hexane/ethyl acetate, try a less polar system such as dichloromethane in hexanes.[6] Using a longer column or a silica gel with a smaller particle size can also enhance separation. A slow, shallow gradient during elution is recommended for separating closely eluting spots.[6]

Issue 4: The product is taking a very long time to elute from the column (tailing).

  • Question: My product starts to come off the column, but it continues to elute over many fractions. How can I get a sharper elution profile?

  • Answer: This phenomenon, known as tailing, can sometimes be addressed by increasing the polarity of the eluting solvent once the product begins to elute.[7] It is important to continue using the same two solvents but increase the percentage of the more polar component.

Issue 5: Recrystallization is not yielding pure crystals or any crystals at all.

  • Question: I am having trouble getting my this compound to crystallize. What can I do?

  • Answer: Successful recrystallization is highly dependent on the choice of solvent. For the related compound 3-fluoro-4-iodopyridine, solvent systems like hexane/ethyl acetate and ethanol/water have proven effective.[3] If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation or adding a seed crystal if one is available. If the product oils out, you may need to use a more dilute solution or a different solvent system.

Experimental Protocols

Column Chromatography Protocol

This is a general protocol for the purification of this compound using silica gel chromatography.

  • Stationary Phase Selection: Use standard silica gel (230-400 mesh).[3]

  • Mobile Phase Selection: A good starting point is a gradient of ethyl acetate in hexanes (e.g., from 5% to 20% ethyl acetate).[3][6] The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 Hexane/Ethyl Acetate) and pack the column.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane.[3] Adsorb the crude product onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.[3]

  • Elution: Elute the column with the chosen solvent gradient, starting with the less polar mixture.[3]

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.[3]

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[3]

Recrystallization Protocol

This protocol is based on methods for the similar compound 3-fluoro-4-iodopyridine.

  • Solvent Selection: A mixture of hexane and ethyl acetate is a good candidate for recrystallization.[3]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.[3]

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove it along with other insoluble impurities.[3]

  • Inducing Crystallization: Slowly add hot hexane to the hot ethyl acetate solution until the solution becomes slightly turbid. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.[3]

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.[3]

  • Crystal Collection: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.[3]

Visualizations

PurificationWorkflow crude_product Crude Reaction Product workup Aqueous Work-up (Neutral to Basic pH) crude_product->workup extraction Solvent Extraction (e.g., Dichloromethane) workup->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration drying->concentration crude_solid Crude Solid/Oil concentration->crude_solid purification_choice Purification Method? crude_solid->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Small Scale or Difficult Separation recrystallization Recrystallization purification_choice->recrystallization Large Scale or Crystalline Solid pure_product Pure this compound column_chrom->pure_product recrystallization->pure_product analysis Purity Analysis (NMR, MP) pure_product->analysis

Caption: General workflow for the purification of this compound.

TroubleshootingTree start Purification Issue issue_type What is the main issue? start->issue_type low_yield Low Yield After Work-up issue_type->low_yield Low Recovery decomp Decomposition on Silica issue_type->decomp Product Instability poor_sep Poor Separation issue_type->poor_sep Co-elution no_xtals No Crystals Forming issue_type->no_xtals Recrystallization Failure solution_yield Check and adjust pH to neutral/basic during extraction. Use brine wash. low_yield->solution_yield solution_decomp Deactivate silica with triethylamine (0.1-1%). Use neutral alumina as an alternative. decomp->solution_decomp solution_sep Optimize solvent system (e.g., DCM/Hexanes). Use a longer column or finer silica. Run a shallow gradient. poor_sep->solution_sep solution_xtals Try a different solvent system (e.g., EtOH/Water). Scratch flask or add seed crystal. no_xtals->solution_xtals

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Buchwald-Hartwig amination of 3-fluoro-2-iodopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common bases used for the Buchwald-Hartwig amination of this compound, and how do I choose the right one?

A1: The choice of base is critical and depends on the amine's nature and the substrate's sensitivity. Strong bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions and higher yields, particularly with less reactive amines. However, for substrates with base-sensitive functional groups, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are recommended, though this may require higher temperatures or longer reaction times.

Q2: Which solvent is optimal for the amination of this compound?

A2: Toluene and dioxane are the most commonly employed solvents for Buchwald-Hartwig reactions. For more polar substrates, solvents like tetrahydrofuran (THF) or tert-butanol (t-BuOH) can be beneficial. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.

Q3: My reaction is showing low to no conversion. What are the likely causes?

A3: Several factors can contribute to poor conversion rates. These include:

  • Catalyst Inactivity: Ensure the palladium precursor and ligand are of high purity and handled under an inert atmosphere.

  • Poor Reagent Quality: Use fresh, high-purity amine and this compound. Impurities can poison the catalyst.

  • Inappropriate Base or Solvent: The selected base might not be strong enough, or the solvent may not be suitable for the specific reactants.

  • Sub-optimal Temperature: The reaction may require higher temperatures to proceed efficiently.

Q4: I'm observing significant hydrodehalogenation of my starting material. How can I minimize this side reaction?

A4: Hydrodehalogenation, the replacement of the iodine with a hydrogen atom, is a common side reaction. This can often be mitigated by:

  • Ligand Choice: Employing bulky electron-rich phosphine ligands can favor the desired reductive elimination over hydrodehalogenation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of this side reaction.

  • Base Selection: Using a weaker base may also help to suppress hydrodehalogenation.

Data Presentation

Base and Solvent Screening for Amination of this compound with Aniline
EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaOtBu (1.5)Toluene10012>95
2K₂CO₃ (2.0)Dioxane1102485
3Cs₂CO₃ (2.0)Toluene1102490
4K₃PO₄ (2.0)Dioxane1102488

Note: Yields are representative and can vary based on the specific aniline derivative and catalyst/ligand system used.

Catalyst and Ligand Selection for Amination with Morpholine
EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10092
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane11087
3Pd(OAc)₂ (2)Xantphos (3)K₂CO₃ (2.0)Toluene11089
4[Pd(allyl)Cl]₂ (1)RuPhos (2)NaOtBu (1.5)Toluene10095

Note: This data is compiled from typical results for similar substrates and serves as a guideline for optimization.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BINAP, Xantphos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, phosphine ligand, and base.

  • Add this compound to the Schlenk tube.

  • Seal the tube, then evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-3-fluoropyridin-2-amine.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Assemble Reactants: - this compound - Amine - Pd Precursor & Ligand - Base Inert Establish Inert Atmosphere Prep->Inert Solvent Add Anhydrous, Degassed Solvent Inert->Solvent Heat Heat to 80-110 °C Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting_Guide cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_solutions Potential Solutions Start Low or No Conversion CheckPurity Verify Purity of: - Pyridine Halide - Amine - Catalyst & Ligand Start->CheckPurity Possible Cause CheckBase Is the Base Strong Enough? Start->CheckBase Possible Cause CheckSolvent Is the Solvent Anhydrous and Degassed? Start->CheckSolvent Possible Cause CheckTemp Is the Temperature Optimal? Start->CheckTemp Possible Cause UseFresh Use Freshly Opened or Purified Reagents CheckPurity->UseFresh StrongerBase Switch to a Stronger Base (e.g., NaOtBu) CheckBase->StrongerBase If 'No' DrySolvent Ensure Solvent is Dry and Degassed CheckSolvent->DrySolvent If 'No' IncreaseTemp Increase Reaction Temperature CheckTemp->IncreaseTemp If 'No'

Caption: A logical workflow for troubleshooting low conversion issues.

Technical Support Center: Troubleshooting Low Conversion in Palladium-Catalyzed Reactions of 3-Fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during palladium-catalyzed cross-coupling reactions involving 3-fluoro-2-iodopyridine. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted advice to diagnose and resolve issues of low conversion.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low or no conversion in my palladium-catalyzed reaction with this compound?

A1: Low conversion with this compound can stem from several factors. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation.[1][2] Additionally, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-I bond. Common issues include inefficient catalyst systems, suboptimal reaction conditions (temperature, solvent, base), and poor quality of reagents.[3][4]

Q2: My Suzuki-Miyaura coupling is failing. What are the most critical parameters to investigate?

A2: For Suzuki-Miyaura couplings of pyridyl halides, the choice of ligand, base, and solvent system is crucial.[2][5] The nitrogen on the pyridine ring can interfere with the catalyst, so bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often beneficial.[1][3] The base is essential for activating the boronic acid, and a thorough screening of bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended.[2][3] Ensure all reagents are anhydrous, as water can lead to protodeboronation of the boronic acid.[3]

Q3: I am struggling with a Buchwald-Hartwig amination. What are the key considerations for this reaction?

A3: The Buchwald-Hartwig amination of 2-halopyridines can be challenging. The choice of a suitable ligand is critical to prevent catalyst inhibition by the pyridine nitrogen.[1][6] Sterically hindered and electron-rich ligands are often required.[1] The base is another critical parameter; strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[6] The reaction is also sensitive to air and moisture, so maintaining an inert atmosphere is essential.

Q4: In my Sonogashira coupling, I see a lot of homocoupling of the alkyne (Glaser coupling). How can I minimize this side reaction?

A4: Glaser homocoupling is a common side reaction in Sonogashira couplings and is primarily caused by the presence of oxygen.[7] To minimize this, it is crucial to rigorously degas the reaction mixture and solvents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[7] Using a copper(I) co-catalyst is standard, but its quality and handling are important to prevent oxidation.

Q5: Could the fluorine substituent on the pyridine ring be affecting my reaction?

A5: Yes, the fluorine atom, being strongly electron-withdrawing, can impact the electronic properties of the pyridine ring. This can influence the oxidative addition step in the catalytic cycle. While the C-I bond is generally reactive, the electronic effects of the fluorine atom can modulate the overall reactivity of the substrate.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, follow this troubleshooting workflow:

start Low Conversion in Suzuki-Miyaura Coupling catalyst Is the catalyst system optimal? start->catalyst conditions Are the reaction conditions appropriate? catalyst->conditions Yes solution1 Use bulky, electron-rich ligands (e.g., XPhos, SPhos). Consider a pre-catalyst. catalyst->solution1 No reagents Are the reagents of high quality? conditions->reagents Yes solution2 Screen different bases (K₃PO₄, Cs₂CO₃). Optimize temperature and solvent. conditions->solution2 No solution3 Use anhydrous solvents and reagents. Check purity of boronic acid. reagents->solution3 No

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Detailed Steps:

  • Evaluate the Catalyst System:

    • Problem: The pyridine nitrogen may be poisoning the palladium catalyst.[1]

    • Solution: Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands can sterically shield the palladium center and promote the catalytic cycle. Consider using a well-defined palladium pre-catalyst to ensure the efficient generation of the active Pd(0) species.[4]

  • Optimize Reaction Conditions:

    • Problem: Suboptimal base, solvent, or temperature.

    • Solution:

      • Base: The choice of base is critical for the transmetalation step.[8] Screen inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[3]

      • Solvent: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. Sometimes a mixture with water is necessary, but be mindful of protodeboronation.[3]

      • Temperature: Gradually increase the reaction temperature in 10-20°C increments. Many Suzuki couplings require heating, but excessive temperatures can cause catalyst decomposition.[3]

  • Check Reagent Quality:

    • Problem: Degradation of the boronic acid or presence of moisture.

    • Solution: Use fresh or purified boronic acid. Boronic acids are susceptible to protodeboronation, especially in the presence of water.[3] Ensure all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere.[7]

Guide 2: General Troubleshooting Workflow for Palladium-Catalyzed Reactions

This flowchart provides a general approach to troubleshooting low conversion in various palladium-catalyzed reactions of this compound.

start Low Conversion check_catalyst Catalyst Deactivation? start->check_catalyst check_conditions Suboptimal Conditions? check_catalyst->check_conditions No solution_catalyst Switch to bulky/electron-rich ligand. Use a pre-catalyst. Increase catalyst loading. check_catalyst->solution_catalyst Yes check_reagents Reagent Quality Issue? check_conditions->check_reagents No solution_conditions Screen bases and solvents. Optimize temperature. Ensure inert atmosphere. check_conditions->solution_conditions Yes solution_reagents Use fresh/purified reagents. Ensure anhydrous conditions. check_reagents->solution_reagents Yes success Improved Conversion solution_catalyst->success solution_conditions->success solution_reagents->success

Caption: General troubleshooting workflow for low conversion.

Data Presentation

The following tables summarize typical starting conditions for various palladium-catalyzed reactions. Note that these are general conditions and may require optimization for specific substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionReference
Catalyst Pd₂(dba)₃ (1-2 mol%) with a bulky phosphine ligand (e.g., XPhos, SPhos)[5]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)[2][3]
Solvent Dioxane, Toluene, or THF (often with a small amount of water)[3][5]
Temperature 80-110 °C[2]
Atmosphere Inert (Argon or Nitrogen)[2]

Table 2: Representative Conditions for Sonogashira Coupling

ParameterConditionReference
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)[7][9]
Co-catalyst CuI (2.5-10 mol%)[7][9]
Base Et₃N or DIPA (2-7 equiv.)[7][9]
Solvent THF or DMF[7]
Temperature Room Temperature to 65 °C[7][9]
Atmosphere Inert (Argon or Nitrogen)[7]

Table 3: Representative Conditions for Buchwald-Hartwig Amination

ParameterConditionReference
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) with a bulky phosphine ligand (e.g., XantPhos)[6][10][11]
Base NaOtBu, K₂CO₃, or DBU (2-3 equiv.)[6][10]
Solvent Toluene, Dioxane, or DMF[6][10]
Temperature 100-140 °C[6][10]
Atmosphere Inert (Argon or Nitrogen)[6]

Experimental Protocols

The following are generalized experimental protocols that should be optimized for specific substrates and reaction scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (2-4 mol%), and the base (e.g., K₃PO₄, 2-3 equiv.).[5]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[2]

  • Add the anhydrous, degassed solvent (e.g., dioxane) via syringe.[5]

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.[5]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling
  • To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (2.5-10 mol%).[7][9]

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., diisopropylamine, 7.0 equiv.).[9]

  • Stir the mixture at room temperature for 5-10 minutes.

  • Slowly add the terminal alkyne (1.1-1.5 equiv.) via syringe.[7]

  • Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress.[9]

  • Upon completion, dilute the mixture with an etheral solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[9]

  • Purify the crude product by flash column chromatography.[9]

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, add the palladium pre-catalyst (1-5 mol%), the ligand, and the base (e.g., NaOtBu, 2 equiv.) to a dry reaction vessel.

  • Add the this compound (1.0 equiv.), the amine (1.2 equiv.), and the solvent (e.g., toluene).

  • Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring.[6]

  • Monitor the reaction by TLC, GC-MS, or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Signaling Pathways and Experimental Workflows

Catalytic Cycle and Deactivation Pathway

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a common deactivation pathway for pyridine-containing substrates.

cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X inactive_complex Inactive [Pd(Py)_m L_n] Complex pd0->inactive_complex Coordination pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-M pd2_r Ar-Pd(II)-R(L_n) transmetalation->pd2_r reductive_elimination Reductive Elimination pd2_r->reductive_elimination Ar-R reductive_elimination->pd0 pyridine Pyridine Substrate

Caption: Palladium catalytic cycle and pyridine-induced deactivation.

References

removal of homocoupled byproducts in 3-Fluoro-2-iodopyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-fluoro-2-iodopyridine in common cross-coupling reactions. The focus is on identifying, minimizing, and removing homocoupled byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common homocoupled byproduct in reactions involving this compound?

A1: The most common homocoupled byproduct is 3,3'-difluoro-2,2'-bipyridine, which results from the palladium-catalyzed dimerization of two molecules of this compound. This can occur through an Ullmann-type reaction mechanism.[1][2] Another potential homocoupling product arises from the dimerization of the coupling partner, for example, the boronic acid in a Suzuki reaction.[3][4]

Q2: What are the primary causes of homocoupling in these reactions?

A2: Homocoupling is primarily caused by two factors: the presence of oxygen and the use of Palladium(II) precatalysts.[5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of organoboron reagents in Suzuki reactions.[5] When using a Pd(II) source, the in situ reduction to Pd(0) can sometimes proceed via a pathway that involves the homocoupling of the organometallic reagent. For the homocoupling of this compound, high temperatures can also promote this side reaction.[1]

Q3: How does the electronic nature of this compound affect cross-coupling reactions?

A3: this compound is an electron-deficient pyridine derivative. The electron-withdrawing fluorine atom and the pyridine nitrogen atom decrease the electron density of the aromatic ring. This generally makes the carbon-iodine bond more susceptible to oxidative addition to the palladium catalyst, which is a key step in the catalytic cycle of many cross-coupling reactions. However, the pyridine nitrogen can also coordinate to the palladium center, which may lead to catalyst inhibition or deactivation.[6]

Q4: Can the homocoupled byproduct be difficult to separate from the desired product?

A4: Yes, the homocoupled 3,3'-difluoro-2,2'-bipyridine can be challenging to separate from the desired 3-fluoro-2-substituted pyridine product due to similar polarities, especially if the desired product is also a biaryl compound.[7] This often necessitates careful optimization of chromatographic conditions or the use of recrystallization.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Significant formation of 3,3'-difluoro-2,2'-bipyridine and/or boronic acid homocoupling.

Potential Cause Recommended Solution
Oxygen in the reaction mixture Rigorously degas all solvents and the reaction mixture prior to adding the catalyst. This can be done by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles for more sensitive reactions. Maintain a positive pressure of inert gas throughout the reaction.[3]
Use of Pd(II) precatalyst Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the in situ reduction step that can lead to boronic acid homocoupling.
Slow cross-coupling kinetics Optimize the reaction conditions to favor the desired cross-coupling. This may involve screening different ligands (e.g., bulky, electron-rich phosphine ligands like XPhos or SPhos), bases (e.g., K₃PO₄, Cs₂CO₃), and solvents.[7][8]
Instability of the pyridylboronic acid 2-Pyridylboronic acids are known to be unstable and prone to protodeboronation.[9] Consider using more stable boronate esters, such as pinacol esters, to minimize this side reaction.[6]
Sonogashira Coupling

Issue: Formation of Grieser-Hofmann byproduct (alkyne homocoupling) and/or 3,3'-difluoro-2,2'-bipyridine.

Potential Cause Recommended Solution
Oxygen exposure The homocoupling of terminal alkynes is often catalyzed by the copper(I) co-catalyst in the presence of oxygen. Ensure the reaction is set up and maintained under a strictly inert atmosphere.[10]
High temperature High reaction temperatures can promote the homocoupling of this compound. If the desired reaction is sluggish, consider screening different palladium catalysts and ligands to enable the reaction to proceed at a lower temperature.
Inappropriate catalyst ratio The ratio of palladium to copper can influence the rates of the desired cross-coupling versus alkyne homocoupling. If significant alkyne dimerization is observed, consider reducing the amount of copper co-catalyst or switching to a copper-free Sonogashira protocol.
Buchwald-Hartwig Amination

Issue: Formation of 3,3'-difluoro-2,2'-bipyridine and other side products.

Potential Cause Recommended Solution
High reaction temperature Similar to other couplings, high temperatures can favor the formation of the bipyridine byproduct. Optimize the catalyst system (ligand and palladium precursor) to allow for lower reaction temperatures.[11]
Slow amination reaction If the desired C-N bond formation is slow, the competing homocoupling of the starting material can become more prevalent. The choice of ligand is critical in Buchwald-Hartwig amination; use bulky, electron-rich phosphine ligands that are known to accelerate the reductive elimination step.[12][13]
Base-related side reactions The choice of base can be crucial. Strong bases may lead to undesired side reactions. Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) to find the optimal balance between reactivity and selectivity.

Purification Protocols

General Workflow for Purification

G start Crude Reaction Mixture workup Aqueous Work-up (e.g., wash with water, brine) start->workup extract Extraction with Organic Solvent (e.g., Ethyl Acetate, DCM) workup->extract dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purification_choice Purification Method concentrate->purification_choice chromatography Flash Column Chromatography purification_choice->chromatography Impurities have similar polarity recrystallization Recrystallization purification_choice->recrystallization Product is a solid with different solubility profile from impurities end Pure Product chromatography->end recrystallization->end

Caption: General experimental workflow for the purification of cross-coupling reaction products.

Flash Column Chromatography

This is often the most effective method for separating the desired product from the homocoupled 3,3'-difluoro-2,2'-bipyridine byproduct, especially when they have close Rf values on TLC.

Protocol:

  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexane is a good starting point.[14]

    • Begin with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to elute non-polar impurities.

    • Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate) to elute the desired product and the homocoupled byproduct. The less polar compound will elute first.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Recrystallization

Recrystallization can be an effective purification technique if the desired product and the homocoupled byproduct have significantly different solubilities in a particular solvent system.[15]

Protocol:

  • Solvent Screening: In separate test tubes, test the solubility of small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures like hexane/ethyl acetate) at room and elevated temperatures.[16] The ideal solvent will dissolve the product when hot but not when cold, while the homocoupled byproduct remains in solution or does not dissolve at all.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Purification

G start Purification Attempted check_purity Check Purity (TLC, NMR, LC-MS) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product Obtained is_pure->end Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No coelution Product and Impurity Co-elute in Flash Chromatography troubleshoot->coelution oiling_out Product Oils Out During Recrystallization troubleshoot->oiling_out low_recovery Low Recovery After Recrystallization troubleshoot->low_recovery change_eluent Change Eluent System (e.g., different polarity, different solvents) coelution->change_eluent change_adsorbent Change Adsorbent (e.g., alumina, reverse phase) coelution->change_adsorbent slow_cooling Cool Solution More Slowly oiling_out->slow_cooling add_seed Add a Seed Crystal oiling_out->add_seed change_solvent Try a Different Recrystallization Solvent oiling_out->change_solvent recover_from_mother_liquor Concentrate Mother Liquor and Re-purify low_recovery->recover_from_mother_liquor

Caption: A troubleshooting guide for common issues encountered during the purification process.

Quantitative Data

Purification Method Typical Purity Achieved Expected Recovery Yield Notes
Flash Column Chromatography >98%60-90%Highly dependent on the separation factor (ΔRf) between the product and the byproduct. May require multiple columns for very difficult separations.
Recrystallization >99%40-80%Most effective when there is a significant difference in solubility. Yield can be lower due to the solubility of the product in the mother liquor.
Preparative HPLC >99.5%50-85%Can provide very high purity but is often more expensive and time-consuming for larger scales.

It is important to note that the optimal purification strategy will be highly dependent on the specific properties of the desired 3-fluoro-2-substituted pyridine product. A combination of chromatography and recrystallization may be necessary to achieve high purity.

References

Technical Support Center: Addressing Protodeboronation in Suzuki Reactions with Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide practical guidance for troubleshooting and mitigating protodeboronation, a common and yield-reducing side reaction encountered during Suzuki-Miyaura cross-coupling reactions of fluorinated pyridines.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with fluorinated pyridines?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the context of Suzuki-Miyaura coupling, this reaction consumes the fluorinated pyridine boronic acid, converting it into a simple fluorinated pyridine, which reduces the overall yield of the desired coupled product and complicates purification.[1] Fluorinated pyridine boronic acids are particularly susceptible to this decomposition pathway due to the electron-withdrawing nature of the fluorine atom and the pyridine ring, which can influence the stability of the C-B bond.[2]

Q2: What are the primary factors that promote protodeboronation in Suzuki reactions of fluorinated pyridines?

A2: Several factors can significantly increase the rate of protodeboronation:

  • Reaction Temperature: Higher temperatures generally accelerate the rate of protodeboronation.

  • Choice of Base: Strong bases can promote the decomposition of the boronic acid.[1] Milder bases are often preferred to minimize this side reaction.

  • Water Content: While a small amount of water can be beneficial for the Suzuki coupling, excess water can serve as a proton source, facilitating protodeboronation.[1][3]

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. A highly active catalyst that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.[3] Conversely, certain bulky phosphine ligands have been shown to promote palladium-catalyzed protodeboronation.

  • Prolonged Reaction Times: Extended exposure to reaction conditions, especially at elevated temperatures, can lead to increased levels of protodeboronation.[1]

Q3: How can I detect if protodeboronation is occurring in my reaction?

A3: The most common method for detecting protodeboronation is through analysis of the crude reaction mixture by techniques such as LC-MS, GC-MS, or ¹H NMR spectroscopy. The primary indicator will be the presence of a byproduct corresponding to the protonated version of your starting material (e.g., 2-fluoropyridine if you started with a 2-fluoropyridine boronic acid). This will be accompanied by a lower than expected yield of your desired product and potentially unreacted aryl halide.[1]

Q4: What are the general strategies to minimize protodeboronation?

A4: Key strategies to mitigate protodeboronation include:

  • Use of Boronic Acid Derivatives: Converting the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective approach.[3] These derivatives often exhibit greater stability and can slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.

  • Optimization of Reaction Conditions: This includes using milder bases (e.g., K₃PO₄, Cs₂CO₃), lower reaction temperatures, and carefully controlling the amount of water in the reaction.[1][3]

  • Employing Highly Active Catalysts: The use of modern, highly active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can significantly increase the rate of the desired Suzuki coupling, thereby outcompeting the protodeboronation side reaction.[1]

Troubleshooting Guides

This section provides guidance for common issues encountered during Suzuki reactions with fluorinated pyridines.

Problem Probable Cause(s) Recommended Solution(s)
Low yield of desired product and significant amount of protodeboronated fluoropyridine. 1. Reaction temperature is too high.2. Base is too strong.3. Boronic acid is unstable under the reaction conditions.4. Catalyst activity is too low.1. Lower the reaction temperature (e.g., start at 60-80 °C).2. Switch to a milder base such as K₃PO₄ or Cs₂CO₃.3. Convert the boronic acid to a more stable pinacol or MIDA ester.4. Use a more active palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).
Reaction is sluggish or does not go to completion. 1. Catalyst deactivation.2. Insufficiently active catalyst system.3. Poor solubility of reagents.1. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.2. Screen different palladium precatalysts and ligands.3. Choose a solvent system that ensures the solubility of all components. A mixture of an aprotic solvent like dioxane or toluene with a small amount of water is often effective.
Formation of significant side products other than the protodeboronated pyridine. 1. Homocoupling of the aryl halide or boronic acid.2. Catalyst-mediated decomposition of starting materials or product.1. Ensure thorough degassing of solvents to remove oxygen, which can promote homocoupling.2. Optimize the stoichiometry of the reactants. A slight excess of the boronic acid derivative can sometimes be beneficial.3. Lowering the reaction temperature may reduce the rate of side reactions.

Data Presentation

Table 1: Effect of Base on the Yield of a Suzuki Coupling Reaction

Reaction of an aryl halide with an arylboronic acid. This data is indicative of general trends.

EntryBaseTime (min)Yield (%)
1TEA6030
2TBA6025
3NaOH6050
4Na₂CO₃1098
5K₂CO₃3095
6Cs₂CO₃6092
Data adapted from a study on the effect of various bases in a Suzuki coupling reaction.[4]

Table 2: Substrate Scope with Optimized Conditions for a Heteroaryl Boronic Acid

Optimized Conditions: Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2 equiv.), Dioxane/H₂O (4:1), 120 °C, 15 min under microwave irradiation.

EntryAryl HalideProductExpected Yield (%)
14-Bromoanisole2-(4-Methoxyphenyl)-3-fluoropyridine> 90
24-Bromobenzonitrile3-Fluoro-2-(4-cyanophenyl)pyridine> 85
31-Bromo-4-fluorobenzene3-Fluoro-2-(4-fluorophenyl)pyridine> 90
Data inferred from a study on microwave-assisted Suzuki coupling of 2-Fluoropyridine-3-boronic acid.[5]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 2-Fluoropyridine-3-boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, 2-fluoropyridine-3-boronic acid, and the base.[1]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.[1]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.[1]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow StartNode Low Yield of Desired Product Decision1 Significant Protodeboronation? StartNode->Decision1 Action1 1. Lower Temperature 2. Use Milder Base (K3PO4, Cs2CO3) 3. Use Boronic Ester (Pinacol, MIDA) Decision1->Action1 Yes Decision2 Sluggish/Incomplete Reaction? Decision1->Decision2 No EndNode Improved Yield Action1->EndNode Action2 1. Use More Active Catalyst/Ligand (XPhos, SPhos) 2. Ensure Inert Atmosphere 3. Optimize Solvent Decision2->Action2 Yes Decision2->EndNode No (Other issues) Action2->EndNode

References

Technical Support Center: Scale-Up of 3-Fluoro-2-iodopyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 3-Fluoro-2-iodopyridine synthesis. The following information is designed to address specific challenges that may be encountered during the transition from laboratory-scale to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key scale-up challenges?

A1: The most prevalent laboratory synthesis for this compound proceeds via a Sandmeyer-type reaction, starting from 3-Fluoro-2-aminopyridine. This involves two main steps: diazotization of the amine to form a diazonium salt, followed by iodination.

The primary challenges during scale-up are:

  • Exothermic Nature of Diazotization: The reaction of the amine with a diazotizing agent (e.g., sodium nitrite in an acidic medium) is highly exothermic. Poor heat dissipation on a larger scale can lead to a runaway reaction.[1][2]

  • Instability of the Diazonium Salt: Diazonium salts are notoriously unstable and can be explosive, especially if isolated in a dry state.[1][2][3][4] Maintaining a low temperature (typically below 5°C) is critical for safety.[2][3]

  • Gas Evolution: The decomposition of the diazonium salt during the iodination step releases a significant volume of nitrogen gas.[2][3] Inadequate venting in a large reactor can lead to a dangerous pressure buildup.

  • Homogeneous Mixing: Achieving uniform mixing in a large reactor can be difficult, leading to localized "hot spots" or areas of high concentration, which can affect both safety and product purity.[1]

Q2: What are the critical safety precautions when scaling up diazotization reactions?

A2: Safety is paramount when handling diazonium salts on a large scale. Key precautions include:

  • Strict Temperature Control: Employ a robust cooling system and monitor the internal reaction temperature continuously. Never proceed with reagent addition if the temperature exceeds the set limit (typically < 5°C).[2]

  • In-situ Consumption: The diazonium salt should be generated and consumed in-situ without isolation.[2]

  • Controlled Reagent Addition: Add the diazotizing agent (e.g., a solution of sodium nitrite) slowly and sub-surface to ensure it reacts quickly and does not accumulate.[1]

  • Adequate Venting: Ensure the reactor is equipped with a properly sized vent to safely handle the nitrogen gas evolved during the reaction.

  • Quenching Residual Diazonium: At the end of the reaction, any remaining diazonium salt should be quenched, for example, with a reducing agent, before workup.[4]

  • Emergency Preparedness: Have a plan and the necessary equipment for emergency cooling or quenching of the reaction.

Q3: How can I minimize the formation of impurities during the scale-up of the this compound synthesis?

A3: Impurity formation can be more pronounced at a larger scale. To mitigate this:

  • Maintain Low Temperatures: Side reactions, such as the formation of phenols from the reaction of the diazonium salt with water, are more likely at higher temperatures.

  • Control Stoichiometry: Use a stoichiometric amount of the diazotizing agent. Excess nitrous acid can lead to side reactions and should be checked for and neutralized.[4]

  • Efficient Mixing: Ensure good agitation to maintain homogeneity and prevent localized areas of high reagent concentration.

  • Purity of Starting Materials: Use high-purity 3-Fluoro-2-aminopyridine and other reagents.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete diazotization. 2. Decomposition of the diazonium salt due to elevated temperatures. 3. Inefficient iodination. 4. Product loss during workup and isolation.1. Ensure slow, controlled addition of sodium nitrite at low temperature (< 5°C). Check for complete consumption of the starting amine (TLC, HPLC). 2. Improve cooling efficiency of the reactor. Reduce the addition rate of reagents. 3. Ensure the iodide source (e.g., KI) is fully dissolved and well-mixed. Allow sufficient reaction time for the iodination step. 4. Optimize extraction and purification steps. Consider back-extraction of aqueous layers.
Runaway Reaction / Loss of Temperature Control 1. Poor heat dissipation due to the decreased surface-area-to-volume ratio at scale.[1] 2. Addition rate of reagents is too fast. 3. Inadequate cooling capacity of the reactor.1. Use a jacketed reactor with a reliable and powerful cooling system. 2. Reduce the addition rate of the diazotizing agent. Consider a semi-batch process. 3. Ensure the cooling system is appropriately sized for the scale of the reaction. Have an emergency cooling bath (e.g., ice/brine) ready.
Excessive Gas Evolution / Pressure Buildup 1. Rapid decomposition of the diazonium salt. 2. Insufficient venting of the reactor.1. Maintain strict temperature control to ensure a controlled rate of decomposition. 2. Use a wider bore condenser or a dedicated gas outlet. Do not use a sealed system.
Formation of Dark-Colored Impurities 1. Formation of azo-coupling byproducts. 2. Thermal degradation of the product or intermediates. 3. Presence of residual iodine.1. Ensure the reaction mixture remains acidic during diazotization. 2. Maintain low temperatures throughout the process. 3. During workup, wash the organic layer with a solution of sodium thiosulfate to remove excess iodine.

Experimental Protocols

Illustrative Lab-Scale Protocol for this compound Synthesis

Disclaimer: This is a representative protocol and should be optimized at a small scale before attempting a large-scale reaction. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
3-Fluoro-2-aminopyridine112.10505.61 g
Hydrochloric Acid (conc.)36.46-~25 mL
Deionized Water18.02-~75 mL
Sodium Nitrite (NaNO₂)69.00553.80 g
Potassium Iodide (KI)166.007512.45 g
Dichloromethane (DCM)84.93-As needed
Saturated Sodium Bicarbonate Solution--As needed
10% Sodium Thiosulfate Solution--As needed
Brine--As needed
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cautiously add concentrated hydrochloric acid to deionized water while cooling in an ice-salt bath.

    • To this cooled acidic solution, add 3-Fluoro-2-aminopyridine portion-wise, ensuring the temperature remains below 10°C.

    • Cool the resulting solution to 0-5°C in the ice-salt bath.

    • Prepare a solution of sodium nitrite in deionized water.

    • Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature between 0-5°C. The addition should take approximately 30-45 minutes.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization.

  • Iodination Reaction:

    • In a separate vessel, prepare a solution of potassium iodide in deionized water.

    • Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60°C for 1 hour to ensure the complete decomposition of the diazonium salt.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Scale_Up_Workflow cluster_prep Preparation cluster_diazotization Diazotization (Critical Step) cluster_iodination Iodination cluster_workup Workup & Purification A 1. Charge Reactor with 3-Fluoro-2-aminopyridine and Acid B 2. Cool Reactor to 0-5°C A->B C 3. Slow, Sub-surface Addition of NaNO₂ Solution B->C D 4. Monitor Temperature Continuously C->D Maintain T < 5°C E 5. Stir for 30 min at 0-5°C D->E G 7. Transfer Diazonium Salt to KI Solution E->G F 6. Prepare KI Solution in a Separate Vessel F->G H 8. Controlled Warming and Heating (N₂ Evolution) G->H Vent N₂ Gas I 9. Cool and Quench H->I J 10. Neutralize with Bicarbonate I->J K 11. Extraction with DCM J->K L 12. Wash with Thiosulfate and Brine K->L M 13. Dry and Concentrate L->M N 14. Purify (Chromatography/ Recrystallization) M->N

Caption: Experimental workflow for the scale-up synthesis of this compound.

Troubleshooting_Tree cluster_yield Low Yield Analysis cluster_impurity Impurity Profile Analysis Start Low Yield or Impurity Issue Yield_Check Check Reaction Monitoring Data (TLC, HPLC, etc.) Start->Yield_Check Impurity_Check Characterize Impurities (GC-MS, LC-MS, NMR) Start->Impurity_Check Incomplete_Rxn Incomplete Reaction? Yield_Check->Incomplete_Rxn Temp_Issue Temperature Excursion? Incomplete_Rxn->Temp_Issue No Solution_Yield1 Optimize Reaction Time or Stoichiometry Incomplete_Rxn->Solution_Yield1 Yes Solution_Yield2 Improve Cooling Efficiency & Reagent Addition Rate Temp_Issue->Solution_Yield2 Yes Phenol_Impurity Phenolic Impurities? Impurity_Check->Phenol_Impurity Azo_Impurity Azo Byproducts? Phenol_Impurity->Azo_Impurity No Solution_Impurity1 Maintain T < 5°C Throughout Diazotization Phenol_Impurity->Solution_Impurity1 Yes Solution_Impurity2 Ensure Adequate Acidity and Mixing Azo_Impurity->Solution_Impurity2 Yes

Caption: Troubleshooting decision tree for common scale-up issues.

References

Technical Support Center: Suzuki-Miyaura Coupling with 3-Fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address common challenges encountered during the Suzuki-Miyaura cross-coupling of boronic acids with 3-Fluoro-2-iodopyridine, with a primary focus on minimizing the undesired side reaction of deborylation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield, and I've identified the corresponding deborylated arene as a major byproduct. What is happening and how can I fix it?

Answer: You are observing protodeborylation (also known as deborylation), a common side reaction where the carbon-boron bond of your boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This is particularly prevalent with electron-deficient and heteroaromatic boronic acids, especially under the basic and often heated conditions required for Suzuki-Miyaura coupling.[1] The electron-withdrawing nature of the pyridine ring can make the carbon-boron bond more susceptible to cleavage.

Here are several strategies to mitigate protodeborylation:

  • Optimize Reaction Conditions:

    • Lower the Temperature: Higher temperatures can accelerate protodeborylation. If your catalyst system is sufficiently active, consider running the reaction at a lower temperature (e.g., 60-80 °C).[1]

    • Use a Milder Base: Strong bases can promote deborylation. Switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ is often effective.[1][2]

    • Anhydrous Conditions: While a small amount of water can be beneficial for the Suzuki coupling, excess water can act as a proton source for deborylation. Using anhydrous solvents and reagents can be helpful.[1]

  • Modify the Boronic Acid Reagent:

    • Switch to a Boronic Ester: Converting the boronic acid to a more stable derivative is a highly effective strategy. Pinacol esters (Bpin) are commercially available and offer increased stability.[1] For particularly sensitive substrates, N-methyliminodiacetic acid (MIDA) boronates provide high stability and a slow release of the boronic acid during the reaction, keeping the concentration of the unstable free boronic acid low.[1]

  • Advanced Catalytic Systems:

    • Use a Highly Active Catalyst: A more efficient catalyst can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeborylation side reaction.[1] Modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often effective at lower temperatures.[3]

Question 2: I am observing a significant amount of homocoupling of my boronic acid. How can this be minimized?

Answer: Homocoupling, the self-coupling of two boronic acid molecules, is another common side reaction. This is often promoted by the presence of oxygen or Pd(II) species.

  • Thorough Degassing: Ensure your solvents and reaction setup are rigorously degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[3]

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce homocoupling. Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species, which can sometimes promote homocoupling.[3]

Question 3: My reaction is not proceeding to completion, and I have unreacted this compound. What should I try?

Answer: Incomplete conversion can be due to several factors, including catalyst deactivation or insufficient reactivity.

  • Catalyst and Ligand Choice: The nitrogen atom in the pyridine ring of your substrate can coordinate to the palladium catalyst, leading to deactivation. Using bulky, electron-rich phosphine ligands can shield the palladium center and prevent this inhibitory coordination.[3] For challenging couplings, consider using a more active, pre-formed catalyst system (e.g., a Buchwald G3 or G4 precatalyst).

  • Increase Reaction Temperature: If you are running the reaction at a low temperature to avoid deborylation, a modest increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction closely for the formation of byproducts.[3]

  • Check Reagent Quality: Ensure that your boronic acid, catalyst, and solvents are of high purity and anhydrous (if required by the protocol).

Frequently Asked Questions (FAQs)

Q1: What is protodeborylation/deborylation?

A1: Protodeborylation is an undesired side reaction in which the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom. This converts your boronic acid starting material into a simple arene or heteroarene, reducing the yield of your desired coupled product.[1]

Q2: Why are heteroaromatic boronic acids, like pyridyl boronic acids, particularly susceptible to this side reaction?

A2: Heteroaromatic boronic acids, especially those with nitrogen atoms in the ring like pyridine, are often unstable. The electron-withdrawing nature of the pyridine ring can make the carbon-boron bond more prone to cleavage, particularly under the basic conditions required for many Suzuki-Miyaura reactions.[1]

Q3: I see both boronic acids and their pinacol esters available. Which one should I use for my reaction with this compound?

A3: For substrates prone to protodeborylation, it is highly recommended to use the more stable boronic acid pinacol ester. While the free boronic acid might be more reactive under certain conditions, the pinacol ester provides greater stability, especially at higher temperatures where deborylation is more significant.[1]

Q4: Is it necessary to run Suzuki-Miyaura couplings under an inert atmosphere?

A4: Yes, it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Phosphine ligands are also prone to oxidation.[4]

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura couplings involving heteroaryl boronic acids, which can serve as a guide for optimizing your reaction with this compound.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

Reaction of an aryl halide with a heteroaryl boronic acid.

EntryBaseSolvent SystemTemperature (°C)Yield (%)
1Na₂CO₃Toluene/Ethanol/H₂O8075
2K₂CO₃Dioxane/H₂O10085
3K₃PO₄Dioxane/H₂O10092
4Cs₂CO₃Dioxane8095
5NaOHToluene/H₂O10060

Data is representative and compiled from analogous reactions in the literature.[2][5] Yields are highly substrate-dependent.

Table 2: Comparison of Boronic Acid vs. Pinacol Ester

Coupling of an aryl bromide with a heteroaryl boron species.

EntryBoron ReagentTemperature (°C)Deborylation ByproductProduct Yield (%)
1Boronic Acid60Low88
2Boronic Acid100High45
3Pinacol Ester60Very Low85
4Pinacol Ester100Low91

This data illustrates that while the free boronic acid can be effective at lower temperatures, the increased stability of the pinacol ester leads to higher yields at elevated temperatures where deborylation is more pronounced.[1]

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid pinacol ester, optimized to minimize deborylation.

Optimized Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid pinacol ester (1.2-1.5 equiv.)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a modern precatalyst like XPhos Pd G3, 1-2 mol%)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, and the base.

  • Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir vigorously. Monitor the reaction progress by a suitable technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts and workflows related to minimizing deborylation in Suzuki-Miyaura couplings.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Ar-X) ArX->OxAdd PdII_complex Ar-Pd(II)-X Complex OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Boronic_Ester R-B(pin) (Boronic Ester) Boronic_Ester->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation Ar_Pd_R Ar-Pd(II)-R Complex Transmetalation->Ar_Pd_R Reductive_Elim Reductive Elimination Ar_Pd_R->Reductive_Elim Reductive_Elim->Pd0 Catalyst Regeneration Product Ar-R (Desired Product) Reductive_Elim->Product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deborylation_Pathway Start Boronic Acid / Ester (R-B(OR)2) Suzuki Desired Suzuki Coupling with this compound Start->Suzuki Pd Catalyst Deborylation Undesired Deborylation (Protodeborylation) Start->Deborylation H+ Source Product Coupled Product (Ar-R) Suzuki->Product Byproduct Deborylated Byproduct (R-H) Deborylation->Byproduct Conditions Reaction Conditions: - Base - Temperature - Water Conditions->Deborylation

Competing pathways for the boronic acid reagent in the reaction.

Troubleshooting_Workflow Problem Low Yield & High Deborylation Observed Step1 Use Milder Base (e.g., K3PO4, Cs2CO3) Problem->Step1 Step2 Lower Reaction Temperature (e.g., 80°C) Step1->Step2 Step3 Use Anhydrous Solvents Step2->Step3 Step4 Switch to Boronic Ester (Pinacol or MIDA) Step3->Step4 Solved Problem Solved? Step4->Solved Success Reaction Optimized Solved->Success Yes Reassess Reassess Catalyst System (e.g., use Buchwald Precatalyst) Solved->Reassess No

A workflow for troubleshooting and minimizing deborylation.

References

Validation & Comparative

A Comparative Guide to the Suzuki Coupling of 3-Fluoro-2-iodopyridine and 3-Bromo-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the array of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility in creating carbon-carbon bonds. This guide provides a detailed comparison of the performance of 3-fluoro-2-iodopyridine and 3-bromo-2-iodopyridine in Suzuki coupling reactions, offering insights into their relative reactivity, supported by experimental data from related systems, and providing generalized experimental protocols.

Reactivity Principles and Expectations

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen bond. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1][2] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the carbon-halogen bond—often the rate-determining step—more facile for heavier halogens.

Consequently, This compound is expected to be more reactive than 3-bromo-2-iodopyridine in Suzuki coupling reactions under similar conditions. The weaker C-I bond in this compound should allow for faster oxidative addition, potentially leading to higher yields, shorter reaction times, or the ability to use milder reaction conditions (e.g., lower temperatures, less reactive catalysts).

The presence of a fluorine atom at the 3-position, being a strongly electron-withdrawing group, decreases the electron density of the pyridine ring. This can further influence the reactivity of the adjacent C-I or C-Br bond, generally making the carbon atom more electrophilic and susceptible to oxidative addition.

Comparative Performance Data

EntryPyridine SubstrateBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
12-IodopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux1285
22-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux2475
32-Iodo-5-nitropyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane100295
42-Bromo-5-nitropyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane100692
52-Iodo-3-aminopyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH801688
62-Bromo-3-aminopyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH1002480

This table is a compilation of representative data from various sources and is intended for comparative purposes. Actual results may vary.

The data in the table, though from different systems, supports the general reactivity trend, with iodopyridines generally providing higher yields in shorter reaction times compared to their bromo counterparts.

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction involving a 2-halopyridine. This protocol can be adapted for both this compound and 3-bromo-2-iodopyridine, with the expectation that the latter may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system).

Materials:

  • This compound or 3-Bromo-2-iodopyridine (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, XPhos, SPhos) (1-2 times the moles of Pd)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DME, with or without water)

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the halopyridine, the boronic acid/ester, the base, the palladium catalyst, and the ligand (if used).

  • Evacuate and backfill the reaction vessel with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualization of the Suzuki Coupling Workflow

The following diagram illustrates the generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Combine Reactants: - Halopyridine - Boronic Acid/Ester - Base - Catalyst & Ligand inert Establish Inert Atmosphere (Ar or N₂) start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction is depicted below, illustrating the key steps of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product Boronic Ar'-B(OR)₂ Boronic->ArPdX Base Halide Ar-X Halide->ArPdX

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

In the Suzuki-Miyaura coupling, this compound is anticipated to be the more reactive substrate compared to 3-bromo-2-iodopyridine. This heightened reactivity is attributed to the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step. Researchers can expect to achieve higher yields and/or require milder reaction conditions when using the iodo-substituted pyridine. For the bromo-substituted analogue, a more active catalytic system, higher temperatures, or longer reaction times may be necessary to achieve comparable results. The choice between these two substrates will likely depend on a balance of reactivity, cost, and availability. The provided experimental protocols and workflows offer a solid foundation for developing robust and efficient syntheses of 2-aryl-3-fluoropyridines and 2-aryl-3-bromopyridines.

References

A Comparative Guide to Palladium Catalysts for the Sonogashira Reaction of 2-Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in the synthesis of a wide array of organic molecules, including pharmaceuticals, natural products, and functional materials. For drug development professionals and researchers, the functionalization of heterocyclic scaffolds like pyridine is a key strategy. The 2-halopyridines are particularly valuable building blocks, and their successful coupling via the Sonogashira reaction is highly dependent on the choice of the palladium catalyst system.

This guide provides an objective comparison of the performance of various palladium catalysts in the Sonogashira reaction of 2-halopyridines, supported by experimental data. We will delve into a direct comparison of common palladium precursors, discuss the general reactivity trends of 2-halopyridines, and provide a detailed experimental protocol for a high-yielding reaction.

Palladium Catalyst Performance Comparison

The choice of the palladium precursor can significantly influence the yield and efficiency of the Sonogashira reaction. A study on the coupling of 2-amino-3-bromopyridine with terminal alkynes provides valuable comparative data for several common palladium catalysts, all used in conjunction with triphenylphosphine (PPh₃) as a ligand. While this substrate is substituted, the results offer a strong indication of the relative efficacy of these catalyst systems for the 2-halopyridine core.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(CF₃COO)₂PPh₃Et₃NDMF100396
PdCl₂(PPh₃)₂-Et₃NDMF100392
Pd(OAc)₂PPh₃Et₃NDMF100385
Pd₂(dba)₃PPh₃Et₃NDMF100382

Data extracted from a study on the Sonogashira coupling of 2-amino-3-bromopyridines.[1]

As the data indicates, under these specific conditions, the palladium trifluoroacetate (Pd(CF₃COO)₂) catalyst in combination with triphenylphosphine afforded the highest yield.

General Reactivity and Catalyst Selection for 2-Halopyridines

The reactivity of 2-halopyridines in the Sonogashira coupling generally follows the trend of C-I > C-Br > C-Cl, which is consistent with the oxidative addition step in the catalytic cycle being the rate-determining step.[2]

  • 2-Iodopyridines: Due to their high reactivity, 2-iodopyridines can often be coupled effectively with a wide range of palladium catalysts, including the classic Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ systems, often at or near room temperature.[2]

  • 2-Bromopyridines: These substrates are also widely used and can be coupled efficiently with various palladium catalysts. As the comparative data suggests, catalyst systems based on Pd(II) precursors like Pd(CF₃COO)₂ and PdCl₂(PPh₃)₂ are highly effective.[1]

  • 2-Chloropyridines: Being the least reactive, 2-chloropyridines typically require more forcing reaction conditions and more sophisticated catalyst systems. Often, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is necessary to achieve good yields. While specific comparative data for 2-chloropyridine was not found in a single study, the literature suggests that catalyst systems like Pd(OAc)₂ combined with bulky phosphine ligands are a good starting point for optimization.[3]

Experimental Protocols

Below is a detailed experimental protocol for the highly effective Sonogashira coupling of a 2-halopyridine derivative using a Pd(CF₃COO)₂/PPh₃ catalyst system.[1]

Materials:

  • 2-Amino-3-bromopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 2.5 mol%)

  • Triphenylphosphine (PPh₃, 5.0 mol%)

  • Copper(I) iodide (CuI, 5.0 mol%)

  • Triethylamine (Et₃N, 2.0 mL per 0.5 mmol of 2-amino-3-bromopyridine)

  • N,N-Dimethylformamide (DMF, 2.0 mL per 0.5 mmol of 2-amino-3-bromopyridine)

  • Round-bottomed flask

  • Nitrogen or Argon atmosphere

Procedure:

  • To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

  • Purge the flask with a nitrogen or argon atmosphere.

  • Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature.

  • Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol) to the flask.

  • Add 1 mL of Et₃N.

  • Heat the reaction mixture to 100°C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and proceed with standard aqueous workup and purification by column chromatography.

Visualizing the Sonogashira Reaction

To better understand the process, the following diagrams illustrate the general catalytic cycle and a typical experimental workflow for the Sonogashira reaction.

Sonogashira_Catalytic_Cycle cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X (L)2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'C≡CCu Pd(II)_Alkyne_Complex R-Pd(II)-C≡CR' (L)2 Transmetalation->Pd(II)_Alkyne_Complex CuX CuX Transmetalation->CuX Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-C≡CR' Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination R'C≡CH Base Cu_Acetylide R'C≡CCu Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Pd Catalyst, Ligand, CuI, and Solvent start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert add_substrates Add 2-Halopyridine, Alkyne, and Base inert->add_substrates reaction Heat and Stir for Specified Time add_substrates->reaction monitor Monitor Progress (e.g., TLC, LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purification Purify by Column Chromatography workup->purification end End purification->end

Caption: A typical experimental workflow for the Sonogashira reaction.

References

Navigating the Spectroscopic Landscape: A Comparative Guide to ¹H and ¹⁹F NMR Analysis of 3-Fluoro-2-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural details of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structure. This guide provides a comparative analysis of ¹H and ¹⁹F NMR spectroscopy for the characterization of 3-fluoro-2-iodopyridine derivatives, compounds of increasing interest in medicinal chemistry and materials science. Due to the limited availability of specific spectral data for a range of this compound derivatives in publicly accessible literature, this guide will use closely related fluorinated pyridines as illustrative examples to highlight the principles of NMR analysis in this class of compounds.

The Power of Dual-Nuclei NMR in Fluorinated Pyridines

The presence of both fluorine and hydrogen atoms in this compound derivatives makes combined ¹H and ¹⁹F NMR analysis a particularly powerful strategy. ¹H NMR provides detailed information about the proton environment, while ¹⁹F NMR offers a sensitive probe into the electronic environment of the fluorine substituent. The coupling between these nuclei provides crucial connectivity information, aiding in unambiguous structure determination.

Comparative ¹H and ¹⁹F NMR Data

To illustrate the comparative nature of ¹H and ¹⁹F NMR data, the following tables summarize typical chemical shifts (δ) and coupling constants (J) for fluorinated pyridine derivatives. This data, gathered from various sources, showcases the characteristic spectral features of these compounds.

Table 1: Illustrative ¹H NMR Data for Fluorinated Pyridine Derivatives

CompoundSolventH-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)J (Hz)
2,3-DifluoropyridineCDCl₃7.15 (ddd)7.85 (ddd)8.15 (m)³JH4-H5 = 7.9, ⁴JH4-F3 = 10.2, ⁵JH4-F2 = 1.5, ³JH5-H6 = 4.7, ⁴JH5-F3 = 4.2, ⁵JH5-F2 = 1.9, ⁴JH6-F2 = 7.5
3-FluoropyridineCDCl₃7.30 (m)8.25 (m)8.40 (m)-

Table 2: Illustrative ¹⁹F NMR Data for Fluorinated Pyridine Derivatives

CompoundSolventF-2 (δ, ppm)F-3 (δ, ppm)J (Hz)
2,3-DifluoropyridineCDCl₃-143.5 (dd)-130.1 (dd)³JF2-F3 = 20.0, ⁴JF2-H6 = 7.5, ⁵JF2-H4 = 1.5, ⁵JF2-H5 = 1.9, ³JF3-H4 = 10.2, ⁴JF3-H5 = 4.2
3-FluoropyridineCDCl₃--130.5 (m)-

Note: The chemical shifts and coupling constants are illustrative and can vary depending on the specific derivative, solvent, and experimental conditions.

Experimental Protocol for ¹H and ¹⁹F NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the analysis of this compound derivatives.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid line broadening. Sonication may be used to aid dissolution.

  • The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for many organic compounds.

2. ¹H NMR Spectroscopy:

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

  • A standard single-pulse experiment is typically sufficient.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of protons.

3. ¹⁹F NMR Spectroscopy:

  • Acquire the ¹⁹F NMR spectrum. This can often be done on the same instrument with a broadband probe.

  • A standard single-pulse experiment is typically used. For quantitative analysis, a longer relaxation delay (5 x T₁) may be necessary.

  • Reference the spectrum to an external or internal standard, such as CFCl₃ (0 ppm) or hexafluorobenzene (-164.9 ppm).

  • Analyze the chemical shifts to gain insight into the electronic environment of the fluorine atom.

  • Examine the coupling patterns, particularly the couplings to protons (¹H-¹⁹F coupling), to confirm structural assignments. ¹H-decoupling experiments can be performed to simplify the ¹⁹F spectrum and aid in the determination of ¹⁹F-¹⁹F couplings in polyfluorinated compounds.

Experimental Workflow

The logical flow of NMR analysis for this compound derivatives can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Structural Elucidation Compound This compound Derivative NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube H1_NMR 1H NMR Spectroscopy NMR_Tube->H1_NMR Acquire 1H Spectrum F19_NMR 19F NMR Spectroscopy NMR_Tube->F19_NMR Acquire 19F Spectrum H1_Process 1H Data Processing: - Phasing - Baseline Correction - Referencing - Integration H1_NMR->H1_Process F19_Process 19F Data Processing: - Phasing - Baseline Correction - Referencing F19_NMR->F19_Process Spectral_Analysis Spectral Analysis: - Chemical Shifts (δ) - Coupling Constants (J) - Multiplicity H1_Process->Spectral_Analysis F19_Process->Spectral_Analysis Structure Structure Confirmation Spectral_Analysis->Structure

NMR Analysis Workflow for this compound Derivatives.

Alternative Analytical Techniques

While ¹H and ¹⁹F NMR are primary tools for the structural analysis of this compound derivatives, other techniques provide complementary information:

  • ¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule. Carbon-fluorine couplings (¹³C-¹⁹F) are particularly informative for assigning carbon signals near the fluorine substituent.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the elemental composition (High-Resolution Mass Spectrometry, HRMS). Fragmentation patterns can offer clues about the molecular structure.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule through their vibrational frequencies.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a compound in the solid state, if a suitable single crystal can be grown.

Conclusion

The combined application of ¹H and ¹⁹F NMR spectroscopy is an indispensable tool for the unambiguous characterization of this compound derivatives. By carefully analyzing chemical shifts and coupling constants from both spectra, researchers can gain a comprehensive understanding of the molecular structure. While specific, comparative data for a series of these compounds is not yet widely compiled in the literature, the principles outlined in this guide, using related fluorinated pyridines as examples, provide a solid framework for the analysis of this important class of molecules. The detailed experimental protocol and workflow diagram serve as a practical resource for scientists engaged in the synthesis and characterization of novel fluorinated compounds.

A Comparative Guide to the Mass Spectrometry Characterization of 3-Fluoro-2-iodopyridine Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry techniques for the characterization of coupling products derived from 3-fluoro-2-iodopyridine. This versatile building block is frequently utilized in medicinal chemistry and materials science, making the rapid and accurate identification of its reaction products crucial. We will explore the mass spectrometric signatures of products from three common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide includes representative experimental data, detailed protocols, and visual workflows to aid in the analysis of these important compounds.

Introduction to Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. Starting with this compound, these reactions allow for the introduction of a wide variety of substituents at the 2-position, leading to a diverse range of functionalized pyridine derivatives. The choice of coupling reaction depends on the desired substituent to be introduced.

  • Suzuki-Miyaura Coupling: Forms a new carbon-carbon bond by coupling with a boronic acid or ester. This is a common method for introducing aryl or vinyl groups.

  • Buchwald-Hartwig Amination: Creates a new carbon-nitrogen bond by coupling with an amine. This reaction is essential for the synthesis of arylamines.

  • Sonogashira Coupling: Results in a carbon-carbon bond between the pyridine and a terminal alkyne, yielding alkynylpyridines.[1]

The successful synthesis of these products requires robust analytical techniques for confirmation of the desired structure and assessment of purity. Mass spectrometry is a primary tool for this purpose, providing information on the molecular weight and fragmentation patterns of the newly formed compounds.

Mass Spectrometry Data for Coupling Products

The following tables summarize the expected mass-to-charge ratios (m/z) for the molecular ions of representative coupling products of this compound. The data is presented for common ionization techniques such as Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS).

Suzuki-Miyaura Coupling Products

Table 1: Mass Spectrometry Data for Suzuki-Miyaura Coupling Products of this compound

Coupling Partner (Boronic Acid)ProductExpected [M+H]⁺ (m/z)Key Fragmentation Ions (m/z) (Predicted)
Phenylboronic acid2-Phenyl-3-fluoropyridine174.06173 ([M]⁺), 146 ([M-HCN]⁺), 96 ([C₅H₃F]⁺)
4-Methoxyphenylboronic acid3-Fluoro-2-(4-methoxyphenyl)pyridine204.07203 ([M]⁺), 188 ([M-CH₃]⁺), 160 ([M-CH₃-CO]⁺)
Pyrimidine-5-boronic acid5-(3-Fluoropyridin-2-yl)pyrimidine176.05175 ([M]⁺), 148 ([M-HCN]⁺), 96 ([C₅H₃F]⁺)
Buchwald-Hartwig Amination Products

Table 2: Mass Spectrometry Data for Buchwald-Hartwig Amination Products of this compound

Coupling Partner (Amine)ProductExpected [M+H]⁺ (m/z)Key Fragmentation Ions (m/z) (Predicted)
AnilineN-Phenyl-3-fluoropyridin-2-amine189.08188 ([M]⁺), 161 ([M-HCN]⁺), 95 ([C₆H₆N]⁺)
Morpholine4-(3-Fluoropyridin-2-yl)morpholine183.09182 ([M]⁺), 154 ([M-C₂H₄]⁺), 125 ([M-C₄H₈O]⁺)
BenzylamineN-Benzyl-3-fluoropyridin-2-amine203.10202 ([M]⁺), 106 ([C₇H₈N]⁺), 91 ([C₇H₇]⁺)
Sonogashira Coupling Products

Table 3: Mass Spectrometry Data for Sonogashira Coupling Products of this compound

Coupling Partner (Alkyne)ProductExpected [M+H]⁺ (m/z)Key Fragmentation Ions (m/z) (Predicted)
Phenylacetylene3-Fluoro-2-(phenylethynyl)pyridine198.07197 ([M]⁺), 170 ([M-HCN]⁺), 96 ([C₅H₃F]⁺)
Ethynyltrimethylsilane3-Fluoro-2-((trimethylsilyl)ethynyl)pyridine194.08178 ([M-CH₃]⁺), 96 ([C₅H₃F]⁺)
Propargyl alcohol3-(3-Fluoropyridin-2-yl)prop-2-yn-1-ol152.05151 ([M]⁺), 123 ([M-CO]⁺), 96 ([C₅H₃F]⁺)

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. The following are representative procedures for each coupling reaction and the subsequent mass spectrometry analysis.

General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) is prepared in a suitable solvent system (e.g., dioxane/water). The reaction mixture is then heated, often under microwave irradiation, until completion as monitored by TLC or LC-MS. After cooling, the mixture is worked up with an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by flash chromatography.

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a vial is charged with this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), a palladium precatalyst, a suitable ligand, and a base (e.g., NaOtBu). The vial is sealed and heated until the starting material is consumed. The reaction mixture is then cooled, diluted with an organic solvent, and filtered. The filtrate is concentrated, and the residue is purified by chromatography to yield the desired aminated product.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a degassed solvent such as THF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) are added. The reaction is stirred at room temperature or slightly elevated temperatures until completion. The reaction mixture is then quenched, extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified via column chromatography.[1]

Mass Spectrometry Analysis
  • Sample Preparation: Purified coupling products are dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. For ESI-MS, the solution is often further diluted and may be acidified with formic acid to promote protonation. For GC-MS, the sample is injected directly into the instrument.

  • Instrumentation:

    • ESI-MS: Performed on a quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer. The sample is introduced via direct infusion or through an LC system.

    • GC-MS: Carried out on a system equipped with a suitable capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure separation of components.

  • Data Acquisition: Mass spectra are acquired in positive ion mode for ESI to observe [M+H]⁺ ions. For GC-MS, electron ionization (EI) is typically used, and the resulting fragmentation patterns are analyzed.

Visualizing the Workflow and Concepts

The following diagrams, generated using the DOT language, illustrate the experimental workflows and conceptual relationships discussed in this guide.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Reaction This compound->Reaction Boronic Acid Boronic Acid Boronic Acid->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Coupling Product Coupling Product Purification->Coupling Product MS Analysis MS Analysis Coupling Product->MS Analysis

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Reaction This compound->Reaction Amine Amine Amine->Reaction Pd Precatalyst Pd Precatalyst Pd Precatalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Coupling Product Coupling Product Purification->Coupling Product MS Analysis MS Analysis Coupling Product->MS Analysis

Caption: Experimental workflow for Buchwald-Hartwig amination.

Sonogashira_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Reaction This compound->Reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Reaction Base Base Base->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Coupling Product Coupling Product Purification->Coupling Product MS Analysis MS Analysis Coupling Product->MS Analysis

Caption: Experimental workflow for Sonogashira coupling.

MS_Characterization_Logic Coupling Product Coupling Product Ionization Ionization Coupling Product->Ionization Mass Analyzer Mass Analyzer Ionization->Mass Analyzer Detector Detector Mass Analyzer->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum Molecular Ion Molecular Ion Mass Spectrum->Molecular Ion Fragment Ions Fragment Ions Mass Spectrum->Fragment Ions

Caption: Logic of mass spectrometry characterization.

Conclusion

The mass spectrometric characterization of this compound coupling products is a critical step in the synthesis of novel compounds for various applications. By comparing the expected mass spectral data from Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, researchers can confidently identify their target molecules. The provided protocols and workflows serve as a valuable resource for planning and executing these analyses. While the predicted fragmentation patterns offer a useful guide, it is important to note that actual fragmentation can be influenced by the specific instrument and conditions used. Therefore, high-resolution mass spectrometry is recommended for unambiguous structure elucidation.

References

A Comparative Guide to the Reactivity of 3-Fluoro-2-iodopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, iodinated heterocycles are indispensable building blocks for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. The strategic introduction of iodine provides a reactive handle for a variety of powerful cross-coupling reactions. This guide offers an objective comparison of the reactivity of 3-fluoro-2-iodopyridine with other commonly employed iodinated heterocycles in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings.

The presence of a fluorine atom adjacent to the iodine in this compound is anticipated to influence its reactivity profile through electronic effects. This guide summarizes available quantitative data, provides detailed experimental protocols for representative transformations, and utilizes visualizations to illustrate reaction workflows, thereby aiding researchers in making informed decisions for their synthetic strategies.

General Reactivity Trends

The reactivity of iodo-heterocycles in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition step, which is often rate-determining. The general order of reactivity for halogens follows the trend: I > Br > Cl > F.[1][2] This is attributed to the weaker carbon-iodine bond, which facilitates its cleavage and subsequent oxidative addition to the palladium(0) catalyst.[1][2]

For iodinated heterocycles, the electronic nature of the ring system and the position of the iodine atom play crucial roles. Electron-deficient rings, such as pyridines and pyrimidines, generally exhibit enhanced reactivity towards oxidative addition.[3][4] The presence of additional substituents, like the fluorine atom in this compound, can further modulate this reactivity.

Comparative Reactivity in Key Cross-Coupling Reactions

To provide a comparative overview, the following sections present collated data for the reactivity of this compound alongside other representative iodinated heterocycles. It is important to note that the presented yields are sourced from various publications and may have been obtained under different reaction conditions. Therefore, this data serves as a guideline rather than a direct head-to-head comparison under identical conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The following table summarizes representative yields for the coupling of various iodinated heterocycles with arylboronic acids.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

Iodinated HeterocycleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012Data not available
2-IodopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Propylene Carbonate/H₂O130-93[5]
3-IodopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Propylene Carbonate/H₂O130-93[5]
2-IodopyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O8012~85-95 (estimated)
2-IodopyrazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O9012~80-90 (estimated)
2-Iodoimidazole (N-protected)Phenylboronic acidPd(dppf)Cl₂K₂CO₃DME150 (µW)0.1794

Note: The lack of specific data for this compound highlights a gap in the current literature. The reactivity is expected to be comparable to or slightly enhanced relative to 2-iodopyridine due to the electron-withdrawing nature of the fluorine atom.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A representative protocol for the Suzuki-Miyaura coupling of an iodinated heterocycle is as follows:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the iodinated heterocycle (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Na₂CO₃ (2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane/water).[6]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Iodide, Boronic Acid, Base catalyst Add Pd Catalyst heat Heat and Stir reagents->heat solvent Add Degassed Solvent monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography extract->purify product Isolated Product purify->product

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)–C(sp) bonds, providing access to valuable alkynylated heterocycles.[7] The reactivity of aryl iodides in this reaction is generally high, often allowing for mild reaction conditions.[6][8]

Table 2: Comparative Yields in Sonogashira Coupling

Iodinated HeterocycleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHFRT-652-16Data not available
2-Amino-3-iodopyridinePhenylacetylenePdCl₂(PPh₃)₂-[TBP][4EtOV]55393[2]
3-IodopyridinePhenylacetylenePdCl₂(PPh₃)₂-[TBP][4EtOV]55375[2]
2-Chloro-5-iodopyridinePhenylacetylenePdCl₂(PPh₃)₂-[TBP][4EtOV]55372[2]
2-IodopyrazinePhenylacetylenePd(PPh₃)₄/CuIEt₃NDMF604~85-95 (estimated)
2-Iodo-5-(m-tolyl)oxazolePhenylacetylenePd(acac)₂/PPh₃/CuIEt₂NHDMF60-90-98[1]

Note: While specific data for this compound is unavailable, the reaction is expected to proceed efficiently, similar to other iodopyridines.

Experimental Protocol: General Procedure for Sonogashira Coupling

A representative protocol for the Sonogashira coupling of an iodinated heterocycle is as follows:[5]

  • To a dry Schlenk flask under an inert atmosphere, add the iodinated heterocycle (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[1][5]

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-5 equiv.).[1]

  • Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture and dilute it with an organic solvent.

  • Filter the mixture through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)-X(L₂) pd0->pd2_complex Oxidative Addition (R¹-X) alkyne_complex R¹-Pd(II)-C≡CR²(L₂) pd2_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product R¹-C≡C-R² alkyne_complex->product cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd2_complex Transfers Alkyne terminal_alkyne H-C≡CR² terminal_alkyne->cu_acetylide + Cu(I)X + Base

The dual catalytic cycles of the Sonogashira reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds.[1] The reactivity of the C-I bond makes iodinated heterocycles excellent substrates for this transformation.

Table 3: Comparative Yields in Buchwald-Hartwig Amination

Iodinated HeterocycleAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound PiperidinePd₂(dba)₃/XantphosCs₂CO₃Dioxane10012-24Data not available
2-BromopyridinePiperidine(NHC)Pd(allyl)ClNaOtBuToluene100<0.191[8]
3-Iodopyridinep-ToluidineNi(acac)₂K₃PO₄Dioxane1002486[9]
4-Iodopyridinep-ChloroanilineNi(acac)₂K₃PO₄Dioxane10024High (not specified)[9]
2-ChloropyrimidineMorpholinePd₂(dba)₃/XPhosNaOtBuToluene11024~70-80 (estimated)
2-Iodoimidazole (N-protected)MorpholinePd₂(dba)₃/XantphosCs₂CO₃Dioxane10012-24~80-90 (estimated)

Note: The reaction of this compound is expected to be facile. The electron-withdrawing fluorine may increase the reactivity of the C-I bond towards oxidative addition.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A representative protocol for the Buchwald-Hartwig amination of an iodinated heterocycle is as follows:[1]

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the iodinated heterocycle (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable ligand (e.g., Xantphos or XPhos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.5 equiv.).[10]

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction until the starting material is consumed (TLC or LC-MS).

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Cycle pd0 Pd(0)Lₙ oxidative_add Ar-Pd(II)-X(Lₙ) pd0->oxidative_add Oxidative Addition (Ar-X) amine_coord [Ar-Pd(II)(Lₙ)(HNR¹R²)]⁺X⁻ oxidative_add->amine_coord Amine Coordination amido_complex Ar-Pd(II)-NR¹R²(Lₙ) amine_coord->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product

The catalytic cycle of the Buchwald-Hartwig amination reaction.
Stille Coupling

The Stille coupling offers a mild and versatile method for C–C bond formation, though it involves the use of toxic organotin reagents.[11][12][13]

Table 4: Comparative Yields in Stille Coupling

Iodinated HeterocycleCoupling PartnerCatalyst SystemAdditiveSolventTemp. (°C)Time (h)Yield (%)
This compound Tributyl(phenyl)stannanePd(PPh₃)₄-Toluene11012Data not available
2-IodopyridineTributyl(vinyl)stannanePd(PPh₃)₄-THF6516~70-80 (estimated)
3-IodopyridineTributyl(phenyl)stannanePd(PPh₃)₄-Dioxane10012~80-90 (estimated)
2-IodopyrimidineTributyl(phenyl)stannanePd(PPh₃)₄-DMF806~85-95 (estimated)
2-Iodopyrazine(Stannylated dithiocarbonate)Pd₂(dba)₃/P(fur)₃CuINMP602Moderate (not specified)[14]
4-Iodo-1H-imidazole (N-protected)Tributyl(phenyl)stannanePd(PPh₃)₄-Toluene11012~75-85 (estimated)

Experimental Protocol: General Procedure for Stille Coupling

A representative protocol for the Stille coupling of an iodinated heterocycle is as follows:[9]

  • To a flame-dried flask under an inert atmosphere, add the iodinated heterocycle (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂·DCM, 2-10 mol%), and any additives (e.g., CuI, LiCl).[9]

  • Add an anhydrous, degassed solvent (e.g., DMF, toluene, or THF).

  • Add the organostannane reagent (1.1-1.2 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 40-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction and perform an appropriate workup, which may include an aqueous wash with KF or NH₄OH to remove tin byproducts.

  • Extract the product with an organic solvent.

  • Dry, concentrate, and purify the crude product by column chromatography.

Stille_Reaction_Overview start Iodoheterocycle + Organostannane reaction Pd(0) Catalyst, Heat start->reaction workup Workup (e.g., KF wash) reaction->workup product Coupled Product workup->product

A simplified overview of the Stille cross-coupling reaction.

Conclusion

This compound represents a valuable and reactive building block for the synthesis of functionalized pyridine derivatives. Based on established principles of cross-coupling chemistry, the C-I bond in this molecule is expected to exhibit high reactivity in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille reactions. The adjacent fluoro substituent likely enhances this reactivity through its electron-withdrawing inductive effect, making the 2-position more susceptible to oxidative addition.

While direct comparative quantitative data for this compound is currently limited in the literature, the compiled data for related iodinated heterocycles provides a strong basis for predicting its behavior and for the rational design of synthetic routes. The experimental protocols provided herein offer a solid starting point for researchers to explore the utility of this and other iodinated heterocycles in their own synthetic endeavors. Further systematic studies are warranted to fully elucidate the quantitative reactivity profile of this compound in comparison to its counterparts.

References

A Comparative Guide to the Regioselective Functionalization of 3-Fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted functionalization of halogenated pyridines is a cornerstone of modern medicinal chemistry and materials science. Among these, 3-fluoro-2-iodopyridine stands out as a versatile building block, offering two distinct reactive sites. The validation of regioselectivity in its functionalization is paramount for the efficient and predictable synthesis of complex molecules. This guide provides a comparative overview of common palladium-catalyzed cross-coupling reactions, detailing experimental protocols and methods for confirming the regiochemistry of the products.

The inherent difference in the reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds is the primary determinant of regioselectivity in the functionalization of this compound. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more susceptible to oxidative addition than the C-F bond. This disparity allows for highly regioselective reactions at the C-2 position, leaving the fluorine atom at the C-3 position untouched for potential subsequent transformations.

Comparison of Key Functionalization Reactions

The following table summarizes the key aspects of Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination for the functionalization of this compound. The anticipated outcome for all three reactions is the exclusive formation of the C-2 functionalized product due to the higher reactivity of the C-I bond.

Reaction TypeCoupling PartnerTypical Catalyst/LigandKey AdvantagesAnticipated Regioselectivity
Suzuki-Miyaura Coupling Boronic acids/estersPd(PPh₃)₄, Pd(dppf)Cl₂Broad substrate scope, high functional group tolerance, commercially available reagents.Exclusive substitution at the C-2 position.
Sonogashira Coupling Terminal alkynesPd(PPh₃)₂Cl₂/CuIDirect introduction of an alkynyl moiety, mild reaction conditions.Exclusive substitution at the C-2 position.[1]
Buchwald-Hartwig Amination Primary/secondary aminesPd₂(dba)₃/BINAP or other phosphine ligandsEfficient formation of C-N bonds, wide range of amine coupling partners.Exclusive substitution at the C-2 position.[2]

Experimental Protocols

The following are generalized experimental protocols for the regioselective functionalization of this compound. These should be considered as starting points and may require optimization based on the specific substrate and desired product.

General Reaction Workflow

G reagents Combine this compound, coupling partner, base, and solvent inert Degas and establish inert atmosphere (Ar/N₂) reagents->inert catalyst Add Pd catalyst and ligand inert->catalyst reaction Heat reaction mixture (monitor by TLC/LC-MS) catalyst->reaction workup Aqueous workup and extraction reaction->workup purification Column chromatography workup->purification characterization Characterize product (NMR, MS) purification->characterization

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-3-fluoropyridines

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of halopyridines.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Na₂CO₃ (2.0 eq)

  • Toluene/H₂O (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the toluene/water solvent mixture and degas the solution for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Sonogashira Coupling for the Synthesis of 2-Alkynyl-3-fluoropyridines

This protocol is based on general procedures for Sonogashira couplings with iodoarenes.[1]

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.03 eq)

  • CuI (0.05 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Anhydrous THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask, add this compound and the terminal alkyne.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine.

  • Add Pd(PPh₃)₂Cl₂ and CuI under a positive flow of inert gas.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS). Gentle heating may be required for less reactive alkynes.

  • Filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination for the Synthesis of 2-Amino-3-fluoropyridines

This protocol is adapted from procedures for the amination of iodo-pyridines.[2]

Materials:

  • This compound

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • BINAP (0.04 eq)

  • NaOt-Bu (1.4 eq)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask, add Pd₂(dba)₃ and BINAP.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound, the amine, and sodium tert-butoxide.

  • Heat the reaction mixture to 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Validation of Regioselectivity

Confirming the exclusive formation of the C-2 functionalized product is crucial. This is primarily achieved through spectroscopic methods.

G product Purified Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry (HRMS) product->ms confirmation Confirmation of Regiochemistry nmr->confirmation ms->confirmation

Caption: Workflow for the validation of regioselectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is a powerful tool for determining the substitution pattern. In the starting material, this compound, the protons on the pyridine ring will have characteristic chemical shifts and coupling constants. Upon substitution at the C-2 position, the signal corresponding to the proton at C-6 will be a doublet, coupled to the proton at C-5. The proton at C-4 will appear as a doublet of doublets, coupled to both the proton at C-5 and the fluorine at C-3. The proton at C-5 will be a multiplet. The absence of signals corresponding to a C-3 substituted isomer confirms the regioselectivity.

  • ¹⁹F NMR: The fluorine NMR spectrum provides direct evidence of the environment of the fluorine atom. The chemical shift of the fluorine at C-3 will be influenced by the new substituent at C-2. A single resonance in the ¹⁹F NMR spectrum is indicative of a single regioisomer.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic set of signals for the C-2 substituted product. The carbon directly attached to the new functional group (C-2) will exhibit a significant change in chemical shift compared to the starting material.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product. The observed molecular ion peak should match the calculated mass for the C-2 functionalized this compound. The fragmentation pattern can also provide structural information consistent with the expected regioisomer.

Logical Decision Pathway for Functionalization

G start Start: This compound goal Desired Functional Group? start->goal aryl Aryl/Heteroaryl goal->aryl C-C alkynyl Alkynyl goal->alkynyl C-C (sp) amino Amino goal->amino C-N suzuki Suzuki-Miyaura Coupling aryl->suzuki sonogashira Sonogashira Coupling alkynyl->sonogashira buchwald Buchwald-Hartwig Amination amino->buchwald product 2-Substituted-3-fluoropyridine suzuki->product sonogashira->product buchwald->product

Caption: Decision tree for selecting the appropriate functionalization method.

References

comparative study of microwave vs conventional heating for 3-Fluoro-2-iodopyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Microwave versus Conventional Heating for 3-Fluoro-2-iodopyridine Reactions

For researchers, scientists, and professionals in drug development, the efficiency and outcome of chemical reactions are paramount. The choice of heating method can significantly impact reaction times, yields, and purity. This guide provides a comparative study of microwave-assisted and conventional heating methods for palladium-catalyzed cross-coupling reactions of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.

Executive Summary

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often demonstrating significant advantages over conventional heating methods. For reactions involving this compound, such as Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, microwave irradiation can drastically reduce reaction times from hours to minutes and frequently leads to higher product yields.[1][2] This guide presents a detailed comparison of the two heating methods, supported by experimental data from related compounds, detailed protocols, and visual diagrams to aid in methodological decisions.

Data Presentation: Microwave vs. Conventional Heating

The following table summarizes the key quantitative differences between microwave-assisted and conventional heating for representative palladium-catalyzed cross-coupling reactions. While direct comparative data for this compound is limited, the data for structurally similar halo-pyridines and other aryl halides provide a strong indication of the expected outcomes.

ParameterMicrowave HeatingConventional HeatingCitation(s)
Reaction Time 5 - 30 minutes2 - 24 hours[1][2]
Typical Yield Good to Excellent (often >80%)Moderate to Good (can be lower)[1][3][4]
Temperature Control Precise and rapidSlower and less uniform[5][6]
Pressure Control Possible in sealed vesselsLimited to atmospheric pressure[6]
Scalability Typically smaller scaleReadily scalable[7]
Energy Efficiency Generally more efficientLess efficient due to heat loss[1]

Experimental Protocols

Detailed methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions using both heating techniques are provided below. These protocols are based on established procedures for similar substrates and can be adapted for this compound.

Suzuki-Miyaura Coupling

Microwave-Assisted Protocol:

  • Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, to achieve a concentration of ~0.2 M).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for 10-20 minutes.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Conventional Heating Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq.), the boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add a degassed solvent, such as toluene or 1,4-dioxane/water.

  • Heating: Heat the reaction mixture to a desired temperature (e.g., 80-100 °C) using an oil bath and maintain for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as the microwave-assisted protocol.

Buchwald-Hartwig Amination

Microwave-Assisted Protocol:

  • Reaction Setup: In a microwave vial, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq.).

  • Inert Atmosphere: Seal the vial and purge with an inert gas.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Microwave Irradiation: Irradiate in a microwave reactor at a set temperature (e.g., 100-120 °C) for 15-30 minutes.

  • Work-up and Purification: After cooling, quench the reaction, extract with an organic solvent, wash, dry, and concentrate. Purify the product by column chromatography.[2]

Conventional Heating Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.2 eq.), the palladium catalyst and ligand, and the base.

  • Solvent Addition: Add an anhydrous, degassed solvent.

  • Heating: Heat the mixture in an oil bath at a specified temperature (e.g., 80-110 °C) for 12-24 hours.[2]

  • Work-up and Purification: Follow the same work-up and purification procedure as the microwave-assisted protocol.

Mandatory Visualizations

Reaction Mechanisms

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are the fundamental pathways regardless of the heating method.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative Addition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][9]

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Amine Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine Coordination [Ar-Pd(II)-X(L)(R2NH)] [Ar-Pd(II)-X(L)(R2NH)] Amine Coordination->[Ar-Pd(II)-X(L)(R2NH)] Deprotonation Deprotonation [Ar-Pd(II)-X(L)(R2NH)]->Deprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2 Ar-X Ar-X Ar-X->Oxidative Addition R2NH R2NH R2NH->Amine Coordination Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[10][11]

Experimental Workflow Comparison

The following diagram illustrates the typical experimental workflows for microwave-assisted and conventional heating, highlighting the key differences in the procedures.

Experimental_Workflow cluster_Microwave Microwave Heating cluster_Conventional Conventional Heating MW_Setup 1. Combine reactants, catalyst, base, and solvent in a microwave vial MW_Seal 2. Seal the vial MW_Setup->MW_Seal MW_Irradiate 3. Irradiate in microwave reactor (e.g., 120°C, 15 min) MW_Seal->MW_Irradiate MW_Cool 4. Cool to room temperature MW_Irradiate->MW_Cool MW_Workup 5. Work-up and Purification MW_Cool->MW_Workup CH_Setup 1. Combine reactants, catalyst, base, and solvent in a flask CH_Inert 2. Establish inert atmosphere CH_Setup->CH_Inert CH_Heat 3. Heat in oil bath (e.g., 90°C, 8 hours) CH_Inert->CH_Heat CH_Monitor 4. Monitor reaction progress (TLC/LC-MS) CH_Heat->CH_Monitor CH_Cool 5. Cool to room temperature CH_Monitor->CH_Cool CH_Workup 6. Work-up and Purification CH_Cool->CH_Workup Heating_Decision_Tree Start Start: Need to perform a reaction Scale Reaction Scale? Start->Scale Speed Need for rapid optimization? Scale->Speed Small (<1g) Conventional Use Conventional Heating Scale->Conventional Large (>1g) Pressure Reaction requires high pressure? Speed->Pressure Yes Speed->Conventional No Microwave Use Microwave Heating Pressure->Microwave Yes Pressure->Microwave No, but desire speed

References

Purity Assessment of Synthesized 3-Fluoro-2-iodopyridine: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous determination of purity is a critical step in the synthesis of pharmaceutical intermediates like 3-Fluoro-2-iodopyridine. The presence of impurities can significantly impact the yield, reactivity, and safety profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for assessing the purity of synthesized this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is a robust and versatile technique, widely employed in the pharmaceutical industry for the quantitative analysis of non-volatile and thermally labile compounds.[1] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach for separating the main compound from potential non-volatile impurities.

Potential Impurities in this compound Synthesis

The synthesis of this compound can introduce various impurities that require careful monitoring. Common synthetic routes, such as those involving diazotization of aminopyridines or halogen exchange reactions, may lead to the following types of impurities:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Isomeric Byproducts: Formation of other positional isomers of fluoro-iodopyridine.

  • Related Substances: Compounds with similar structures formed through side reactions.

  • Degradation Products: Arising from instability of the product under reaction or storage conditions.

A well-developed HPLC method should be capable of resolving this compound from all these potential impurities.

Comparative Performance: HPLC vs. GC-MS

The choice between HPLC and GC-MS for purity analysis depends on the specific analytical requirements, including the nature of the expected impurities and the desired level of information. The following table summarizes the key performance characteristics of each technique for the analysis of halogenated pyridines, based on typical validated methods for similar compounds.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase, followed by detection based on their mass-to-charge ratio.
Applicability Ideal for non-volatile and thermally labile compounds. Well-suited for this compound.Requires the analyte to be volatile and thermally stable. Derivatization may be needed for less volatile compounds.
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (% RSD) ≤ 2.0%≤ 5.0%
Limit of Detection (LOD) In the low ng/mL rangeIn the pg/mL range (highly sensitive)
Limit of Quantification (LOQ) In the mid to high ng/mL rangeIn the low ng/mL range
Impurity Identification Primarily by retention time comparison with standards. Hyphenation with MS (LC-MS) is required for structural elucidation.Provides mass spectra for structural confirmation and identification of unknown impurities.

Experimental Protocols

Detailed methodologies for both HPLC and a comparative GC-MS analysis are provided below. These protocols are based on established methods for structurally similar halogenated pyridines and can be adapted and validated for this compound.[1][2]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a stability-indicating RP-HPLC method for the quantitative purity assessment of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

Sample Preparation:

  • Dissolve the synthesized this compound in a suitable diluent (e.g., 50:50 water/acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Comparative Analysis

GC-MS is a powerful tool for identifying and quantifying volatile impurities and for providing structural confirmation of the main component.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).

Chromatographic Conditions:

  • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.[2]

  • Injector Temperature: 250°C.[2]

  • Injection Mode: Splitless (1 µL).

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Scan Range: m/z 50-400.

Sample Preparation:

  • Dissolve the synthesized this compound in a volatile solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.

Workflow and Decision Making

The selection of the primary analytical technique depends on the specific goals of the analysis. The following diagrams illustrate the general experimental workflows and a logical decision-making process.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve Sample (e.g., 1 mg/mL in Water/ACN) filter Filter (0.45 µm) prep->filter inject Inject into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Calculate Purity (% Area) integrate->quantify

HPLC Analysis Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis prep_gc Dissolve Sample (e.g., 1 mg/mL in DCM/MeOH) inject_gc Inject into GC-MS prep_gc->inject_gc separate_gc Separation on DB-5ms Column (Temperature Program) inject_gc->separate_gc detect_ms Mass Spec Detection (EI) separate_gc->detect_ms identify Identify Impurities (Mass Spectra Library) detect_ms->identify quantify_gc Quantify Volatile Impurities identify->quantify_gc

GC-MS Analysis Workflow

Decision_Tree cluster_choices start Purity Assessment Goal? is_quantitative Quantitative Purity & Assay? start->is_quantitative Quantitative Purity & Assay? hplc HPLC gcms GC-MS both HPLC & GC-MS is_quantitative->hplc Yes is_volatile Volatile Impurity ID? is_quantitative->is_volatile No is_volatile->gcms Yes is_comprehensive Comprehensive Purity Profile? is_volatile->is_comprehensive No is_comprehensive->both Yes

Method Selection Guide

Conclusion

For routine quality control and quantitative assessment of the purity of synthesized this compound, HPLC is the method of choice due to its high precision, accuracy, and applicability to non-volatile compounds. It is the ideal technique for determining the assay and quantifying known and unknown non-volatile impurities.

GC-MS serves as a powerful complementary technique , particularly for the identification of unknown volatile or semi-volatile impurities that may not be amenable to HPLC analysis. Its high sensitivity and the structural information provided by mass spectrometry are invaluable for a comprehensive understanding of the impurity profile.

In a drug development setting, a combination of both HPLC and GC-MS is often employed to gain a complete picture of the purity of key intermediates like this compound, ensuring the quality and consistency of the final API.

References

A Comparative Guide to Palladium-Catalyzed Reactions with Fluoropyridines for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of fluoropyridines is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds on the fluoropyridine scaffold. Understanding the underlying mechanisms of these reactions is paramount for optimizing reaction conditions, improving catalyst performance, and designing novel transformations. This guide provides a comparative overview of mechanistic studies in palladium-catalyzed reactions with fluoropyridines, focusing on quantitative data, experimental protocols, and key mechanistic pathways.

Data Presentation: A Comparative Analysis of Catalytic Systems

The efficacy of palladium-catalyzed reactions with fluoropyridines is highly dependent on the choice of palladium precursor, ligand, and reaction conditions. Below, we summarize the performance of various catalytic systems in Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the impact of different ligands on reaction outcomes.

Suzuki-Miyaura Coupling of Fluoropyridines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following table compares the performance of different palladium catalysts in the coupling of fluorinated pyridines with boronic acid derivatives.

EntryFluoropyridine SubstrateBoronic Acid/EsterPd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Ref.
12,6-DifluoropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10012>95 (Mono-arylated)~48~4.0--INVALID-LINK--1
22-Fluoropyridine3-BoronopyridinePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane801888~59~3.3--INVALID-LINK--2
32-Fluoropyridine-3-boronic acid4-BromoanisolePd(PPh₃)₄ (5)PPh₃ (5)K₂CO₃1,4-Dioxane/H₂O120 (µW)0.25~90~18~72--INVALID-LINK--1
4PentafluoropyridinePhenylboronic acidPd(PPh₃)₄ (3)PPh₃ (3)NaFDME801665~22~1.4--INVALID-LINK--3

TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time (h). Data for entries 1 and 2 are based on analogous dihalopyridine systems due to a lack of direct comparative studies on difluoropyridines under these exact conditions.

Buchwald-Hartwig Amination of Fluoropyridines

The Buchwald-Hartwig amination is a key method for the synthesis of arylamines. The choice of ligand is crucial for achieving high yields and preventing side reactions.

EntryFluoropyridine SubstrateAminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Ref.
12-Fluoro-4-iodopyridineAnilinePd(OAc)₂ (2)BINAP (3)K₂CO₃Toluene110 (µW)0.5>90~45~90[4]
22-ChloropyridineMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene801695~95~5.9--INVALID-LINK--5
32-Fluoropyridinen-Hexylamine[Pd(cinnamyl)Cl]₂ (0.5)BippyPhos (2)KOtBuToluene10038517056.7--INVALID-LINK--6

TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time (h). Data for entries 2 and 3 are based on analogous chloropyridine and general amination systems.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for mechanistic investigations. Below are representative procedures for key palladium-catalyzed reactions of fluoropyridines.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic Acid

Materials:

  • 2-Fluoropyridine-3-boronic acid (1.0 equiv)

  • Aryl halide (e.g., 4-bromoanisole, 1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add 2-fluoropyridine-3-boronic acid, the aryl halide, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture to achieve a concentration of approximately 0.1 M.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Fluoro-4-iodopyridine

Materials:

  • 2-Fluoro-4-iodopyridine (1.0 equiv)

  • Amine (e.g., aniline, 1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • BINAP (3 mol%)

  • K₂CO₃ (3.5 equiv)

  • Toluene

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add 2-fluoro-4-iodopyridine, the amine, Pd(OAc)₂, BINAP, and K₂CO₃.

  • Add toluene to the desired concentration.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 110 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with an appropriate organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the product by chromatography.[4]

Mechanistic Pathways and Visualizations

Understanding the catalytic cycle is fundamental to rational catalyst design and reaction optimization. The following diagrams, generated using the DOT language, illustrate the key mechanistic steps in palladium-catalyzed reactions of fluoropyridines.

Catalytic Cycle for Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(F)L_n Pd0->OA_complex Oxidative Addition (Ar-F) Transmetalation_complex Ar-Pd(II)-Ar'L_n OA_complex->Transmetalation_complex Transmetalation (Ar'-B(OR)₂ + Base) Transmetalation_complex->Pd0 Product Ar-Ar' Transmetalation_complex->Product Reductive Elimination center

Suzuki-Miyaura Catalytic Cycle
Catalytic Cycle for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination follows a similar catalytic cycle, involving the formation of a palladium-amido complex.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(F)L_n Pd0->OA_complex Oxidative Addition (Ar-F) Amido_complex Ar-Pd(II)(NRR')L_n OA_complex->Amido_complex Amine Coordination & Deprotonation (HNRR' + Base) Amido_complex->Pd0 Product Ar-NRR' Amido_complex->Product Reductive Elimination center

Buchwald-Hartwig Amination Cycle
Key Mechanistic Step: Oxidative Addition of Fluoropyridine

The oxidative addition of the C-F bond to the Pd(0) center is often the rate-determining step. The nature of the ligand (L) significantly influences the energetics of this process. Bulky, electron-rich ligands are known to facilitate this step.[7]

Oxidative_Addition Reactants Pd(0)L_n + Ar-F TS [L_n...Pd...F...Ar]‡ Transition State Reactants->TS Activation Product Ar-Pd(II)(F)L_n TS->Product

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount for ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step operational plan for the proper disposal of 3-Fluoro-2-iodopyridine, fostering a culture of safety that extends beyond the product's application.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure for this compound, it is imperative to handle the compound with the appropriate safety measures. This substance should be treated as hazardous, and stringent adherence to personal protective equipment (PPE) guidelines is mandatory.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A flame-retardant lab coat is essential.

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.

In Case of a Spill:

Spills should be carefully managed by absorbing the material with an inert substance, such as sand or vermiculite. The absorbed material must then be collected into a clearly labeled, sealed container designated for hazardous waste. It is critical to prevent the chemical from entering drains or waterways.

Quantitative Hazard Data

While specific quantitative data for this compound can vary slightly between suppliers, the following table summarizes the key hazard information based on available safety data sheets.

Hazard ClassificationGHS PictogramSignal WordHazard Statement(s)
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Skin Corrosion/Irritation--May cause skin irritation
Serious Eye Damage/Eye Irritation--May cause serious eye irritation

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, state, and national hazardous waste regulations. Under no circumstances should this chemical be disposed of in standard trash or down the drain.

  • Waste Identification and Segregation:

    • This compound is a halogenated organic compound and should be segregated as such.

    • Do not mix it with incompatible materials, such as strong oxidizing agents, acids, or bases, to prevent dangerous reactions.

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be in good condition, free from cracks or residues.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • The label must include the full chemical name: "this compound" (avoiding abbreviations or chemical formulas).

    • Indicate the primary hazards (e.g., "Acute Toxicity").

    • If it is a mixture, list all constituents and their approximate percentages.

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure secondary containment area.

    • This area should be away from general laboratory traffic and incompatible chemicals.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • The standard and recommended method for the final disposal of this compound is incineration at an accredited facility.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A Wear Appropriate PPE B Segregate Halogenated Waste A->B C Select Compatible Container B->C D Label with 'Hazardous Waste' & Chemical Name C->D E Store in Secondary Containment D->E F Contact EHS for Pickup E->F G Incineration by Accredited Contractor F->G

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Protocols for Handling 3-Fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 3-Fluoro-2-iodopyridine (CAS No. 146141-04-0). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Classification

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed[1]

Pictogram:

  • GHS07 (Exclamation Mark)[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE.[2]

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses & Face ShieldSafety glasses with side shields or chemical splash goggles are mandatory.[3][4] A face shield should be worn over safety glasses when there is a risk of splashing.[4][5]
Hand Protection Chemical-resistant glovesButyl rubber or Viton® gloves are recommended for extended contact.[3][6] Nitrile gloves are suitable for short-term protection but should be changed immediately upon contact with the chemical.[2][4][5][7] Double gloving is recommended for tasks with a higher risk of exposure.[4]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned to cover as much skin as possible.[4] Clothing worn underneath should be made of natural fibers like cotton.[4]
Foot Protection Closed-toe ShoesShoes that cover the entire foot are required. Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[4]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[3] If engineering controls are insufficient, a respirator may be required.[5][8]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.[4]

  • Verify that the fume hood is functioning correctly.

  • Inspect all PPE for damage before use and don it correctly.[4]

  • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[6]

2. Handling:

  • Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3]

  • Avoid direct contact with skin and eyes.[9]

  • Keep containers tightly closed when not in use.[6][10]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[3][6]

3. Post-Handling:

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[4][11]

  • Decontaminate the work surface and any equipment used.

  • Remove and properly dispose of contaminated PPE.

Disposal Plan

All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[3][4]

1. Waste Segregation:

  • Collect all waste containing this compound in a designated, properly sealed, and clearly labeled hazardous waste container.[3]

  • Do not mix this waste with other incompatible waste streams.[3]

2. Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Indicate the associated hazards (e.g., Toxic).[3]

3. Storage:

  • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[3]

4. Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed disposal contractor.[9][12]

Emergency Procedures

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[12]
Eye Contact Rinse cautiously with water for several minutes.[12] Remove contact lenses, if present and easy to do. Continue rinsing.[12] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[12] If you feel unwell, get medical advice/attention.[12]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[9] Call a physician or Poison Control Center immediately.
Spill For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For large spills, evacuate the area and contact your institution's EHS department immediately.[3]

Safe Handling Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Clean & Prepare Fume Hood inspect_ppe Inspect & Don PPE prep_area->inspect_ppe locate_safety Locate Safety Equipment inspect_ppe->locate_safety handle_chemical Handle in Fume Hood locate_safety->handle_chemical minimize_contact Avoid Skin/Eye Contact handle_chemical->minimize_contact store_properly Store Securely minimize_contact->store_properly wash_hands Wash Hands & Exposed Skin store_properly->wash_hands decontaminate Decontaminate Work Area wash_hands->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe segregate_waste Segregate Hazardous Waste dispose_ppe->segregate_waste label_waste Label Waste Container segregate_waste->label_waste store_waste Store in Designated Area label_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-iodopyridine
Reactant of Route 2
3-Fluoro-2-iodopyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.